Product packaging for 3-Phenylhexanoic acid(Cat. No.:)

3-Phenylhexanoic acid

Cat. No.: B15296654
M. Wt: 192.25 g/mol
InChI Key: FAKRRHVLIIJNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylhexanoic acid is an organic compound with the molecular formula C 12 H 16 O 2 and an average molecular mass of 192.26 g/mol [ ]. It is supplied with a CAS registry number of 5703-52-6 [ ]. As a phenyl-substituted carboxylic acid, it belongs to a class of compounds that serve as valuable building blocks and intermediates in organic synthesis and materials science research. Researchers utilize phenyl-alkanoic acids of this nature in the development and fabrication of advanced materials. For instance, structurally related acids like 6-phenylhexanoic acid are employed as surface modifiers for metal oxide nanoparticles (e.g., ZrO 2 ), enhancing their dispersion in organic solvents for specialized applications such as liquid scintillators [ ]. The structural motif of a carboxylic acid terminus separated from an aromatic ring by an alkyl chain provides a defined spatial geometry that can be critical for controlling material properties and interactions at interfaces. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B15296654 3-Phenylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-phenylhexanoic acid

InChI

InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)

InChI Key

FAKRRHVLIIJNGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexanoic acid is a carboxylic acid derivative containing a phenyl substituent at the third carbon position of a six-carbon chain. Its structural features, combining both aromatic and aliphatic moieties, make it a molecule of interest for potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. While specific biological activity and signaling pathway information for this compound remains limited in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms beta-Phenylcaproic acid[1]
Computed XLogP3 3.3[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 5[1][2]
Topological Polar Surface Area 37.3 Ų[1][2]

Synthesis

General Synthetic Approach (Adapted from 6-Phenylhexanoic Acid Synthesis)[3]

A plausible synthetic route for this compound could involve the reaction of a propyl-substituted aromatic precursor with a suitable three-carbon synthon, followed by functional group manipulation to yield the carboxylic acid. A more direct, but potentially challenging, approach would be the alkylation of a phenylacetic acid derivative.

Logical Workflow for a Potential Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Phenylacetic acid derivative C Alkylation Reaction (e.g., using a strong base like LDA) A->C B Propyl halide (e.g., 1-bromopropane) B->C D Acidification C->D E Extraction D->E F Column Chromatography E->F G This compound F->G G cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation In vivo Validation A In vitro cytotoxicity assays (e.g., MTT, LDH) C Enzyme inhibition assays A->C B Phenotypic screening (e.g., cell morphology, proliferation) D Receptor binding assays B->D F Western blotting for key signaling proteins (e.g., kinases, transcription factors) C->F G Reporter gene assays D->G E Gene expression analysis (e.g., qPCR, RNA-seq) E->F H Animal models of disease F->H G->H

References

An In-depth Technical Guide to the Synthesis of 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details three prominent synthetic pathways for the preparation of 3-phenylhexanoic acid, a valuable carboxylic acid derivative. The methodologies discussed include the malonic ester synthesis, a Grignard reagent-based approach, and the direct alkylation of phenylacetic acid derivatives. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. This pathway involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the desired product. For the synthesis of this compound, a sequential dialkylation of diethyl malonate is employed.

Signaling Pathway Diagram

Malonic_Ester_Synthesis cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate_1 Malonate Enolate Diethyl Malonate->Enolate_1 NaOEt, EtOH Monoalkylated Malonate Diethyl 2-propylmalonate Enolate_1->Monoalkylated Malonate Propyl Bromide Enolate_2 Alkylmalonate Enolate Monoalkylated Malonate->Enolate_2 NaOEt, EtOH Dialkylated Malonate Diethyl 2-benzyl-2-propylmalonate Enolate_2->Dialkylated Malonate Benzyl Bromide Dicarboxylic Acid 2-benzyl-2-propylmalonic acid Dialkylated Malonate->Dicarboxylic Acid 1. NaOH, H2O 2. H3O+ This compound This compound Dicarboxylic Acid->this compound Heat (-CO2) Grignard_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Propylmagnesium Bromide Propylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Propylmagnesium Bromide->Alkoxide Intermediate Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Alkoxide Intermediate 3-Phenyl-1-hexanol 3-Phenyl-1-hexanol Alkoxide Intermediate->3-Phenyl-1-hexanol H3O+ workup This compound This compound 3-Phenyl-1-hexanol->this compound Jones Reagent (CrO3, H2SO4) Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Ethyl Phenylacetate Ethyl Phenylacetate Enolate Ester Enolate Ethyl Phenylacetate->Enolate THF, -78 °C LDA Lithium Diisopropylamide (LDA) LDA->Enolate Alkylated Ester Ethyl 3-phenylhexanoate Enolate->Alkylated Ester 1-Bromobutane This compound This compound Alkylated Ester->this compound 1. KOH, EtOH/H2O 2. H3O+

A Technical Guide to 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-phenylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, plausible synthetic methods, and potential metabolic pathways, presenting data in a structured and accessible format.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Phenylhexanoic Acid Isomers

PropertyThis compound6-Phenylhexanoic Acid
PubChem CID 23516879695
Molecular Formula C₁₂H₁₆O₂[1]C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [1]192.25 g/mol [2]
XLogP3 3.33.3[2]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 56
Exact Mass 192.115029749 Da192.115029749 Da[2]
Topological Polar Surface Area 37.3 Ų37.3 Ų[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, established organic chemistry principles and methodologies for the synthesis of related phenylalkanoic acids can be adapted. Below are illustrative protocols for the synthesis of a related compound, 6-phenylhexanoic acid, and a general method for the enzymatic resolution of phenyl-substituted propanoic acids, which can be conceptually applied.

Illustrative Synthesis of a Phenylalkanoic Acid (6-Phenylhexanoic Acid)

This protocol describes a nickel-catalyzed cross-coupling reaction to form a C-C bond, followed by hydrolysis to yield the carboxylic acid. This method is adapted from a general procedure for the synthesis of alkanoic acids.[3]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridine

  • Zinc powder

  • Succinic anhydride

  • 1-Bromo-4-phenylbutane (as a precursor to the hexanoic acid chain)

  • N,N-Dimethylacetamide (DMA)

  • Petroleum ether

  • Ethyl acetate

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Catalyst Preparation: In a glovebox, add bis(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (0.045 mmol) to a microwave tube. Add N,N-dimethylacetamide (0.225 mL) and stir for one hour to allow for ligand coordination.

  • Reaction Setup: To the catalyst mixture, add zinc powder (0.6 mmol) and succinic anhydride (0.45 mmol). Finally, add 1-bromo-4-phenylbutane (0.3 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80°C for 12 hours.

  • Quenching and Extraction: Cool the reaction to room temperature and add a few drops of water to quench. Remove the solvent under reduced pressure. Acidify the residue with dilute HCl and extract with ethyl acetate.

  • Purification: Dry the organic layer with sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 5:1) to yield 6-phenylhexanoic acid.

General Workflow for Enzymatic Resolution of Phenyl-Substituted Carboxylic Acids

This conceptual workflow is based on a patented process for the enzymatic resolution of 3-phenylpropionic acid derivatives and can be adapted for the chiral separation of this compound.[4]

G Enzymatic Resolution Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products racemic_ester Racemic this compound Ester hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Lipase/Esterase enzyme->hydrolysis buffer Aqueous Buffer buffer->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction chromatography Chromatography extraction->chromatography enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester enantioenriched_acid Enantioenriched this compound chromatography->enantioenriched_acid G Hypothetical β-Oxidation of this compound cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle cluster_products Products phenylhexanoic_acid This compound phenylhexanoyl_coa 3-Phenylhexanoyl-CoA phenylhexanoic_acid->phenylhexanoyl_coa Acyl-CoA Synthetase oxidation1 Oxidation (FAD -> FADH2) phenylhexanoyl_coa->oxidation1 hydration Hydration oxidation1->hydration Enoyl-CoA Hydratase oxidation2 Oxidation (NAD+ -> NADH) hydration->oxidation2 Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis (CoASH) oxidation2->thiolysis Thiolase acetyl_coa Acetyl-CoA thiolysis->acetyl_coa phenylbutyryl_coa Phenylbutyryl-CoA thiolysis->phenylbutyryl_coa

References

Biological Activity of 3-Phenylhexanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylhexanoic acid is a carboxylic acid with a phenyl group attached to the third carbon of a six-carbon chain. While its chemical structure is well-defined, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its specific biological activity. This technical guide aims to provide a thorough overview of the current state of knowledge, or lack thereof, and to outline the necessary experimental approaches to elucidate the potential biological functions of this compound.

At present, there is no readily available data on the mechanism of action, therapeutic effects, or associated signaling pathways of this compound. Major chemical and biological databases, such as PubChem, do not contain entries detailing its biological activity.[1] Further searches for in-vitro and in-vivo studies, pharmacological and toxicological data, and screening results for this compound have not yielded any specific information.

This guide will, therefore, focus on the foundational aspects of what is known about its chemical properties and provide a roadmap for future research to uncover its biological significance.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the first step in designing biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms β-Phenylcaproic acidPubChem[1]

Proposed Avenues for Research

Given the absence of data, a systematic investigation is required to determine the biological activity of this compound. The following sections outline potential experimental workflows and methodologies.

Initial Screening and Target Identification

A logical first step would be to perform a broad-based screening to identify any potential biological activity.

cluster_screening Initial Screening Workflow Compound This compound Phenotypic_Screening High-Throughput Phenotypic Screening (e.g., cell viability, proliferation) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification

Caption: A proposed workflow for the initial screening of this compound to identify potential biological activity.

Experimental Protocols:

  • High-Throughput Phenotypic Screening:

    • Cell Lines: A panel of diverse human cancer cell lines (e.g., NCI-60) and normal cell lines.

    • Assay: Cell viability assays such as MTT, MTS, or CellTiter-Glo® to assess cytotoxicity and cytostatic effects.

    • Methodology: Cells would be seeded in 96-well or 384-well plates and treated with a concentration range of this compound for 48-72 hours. Absorbance or luminescence would be measured to determine the percentage of viable cells.

  • Target-Based Screening:

    • Targets: A panel of common drug targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors.

    • Assays: Biochemical assays (e.g., enzymatic activity assays, radioligand binding assays) or cell-based reporter assays.

    • Methodology: The ability of this compound to modulate the activity of a specific target would be measured. For example, in a kinase assay, the phosphorylation of a substrate would be quantified in the presence and absence of the compound.

Elucidation of Signaling Pathways

Should a "hit" be identified in the initial screening, the next logical step would be to investigate the underlying signaling pathways.

cluster_pathway Signaling Pathway Elucidation Active_Compound Active this compound Omics_Analysis Transcriptomics (RNA-seq) Proteomics (Mass Spectrometry) Active_Compound->Omics_Analysis Pathway_Analysis Bioinformatic Pathway Analysis Omics_Analysis->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, CRISPR) Pathway_Analysis->Target_Validation Mechanism_of_Action Mechanism of Action Target_Validation->Mechanism_of_Action

Caption: A workflow for identifying and validating the signaling pathways affected by this compound.

Experimental Protocols:

  • Transcriptomics (RNA-seq):

    • Methodology: Cells treated with an active concentration of this compound and control cells would be harvested. RNA would be extracted, and libraries prepared for next-generation sequencing. Differential gene expression analysis would identify up- and down-regulated genes.

  • Proteomics (Mass Spectrometry):

    • Methodology: Similar to transcriptomics, protein lysates from treated and control cells would be analyzed by mass spectrometry to identify changes in protein expression and post-translational modifications.

  • Bioinformatic Pathway Analysis:

    • Tools: Software such as Ingenuity Pathway Analysis (IPA), DAVID, or GSEA would be used to identify signaling pathways that are significantly enriched in the differentially expressed genes or proteins.

  • Target Validation:

    • Methodology: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of candidate target genes would be employed to confirm their role in the observed biological effects of this compound.

Conclusion

The biological activity of this compound remains an unexplored area of research. This guide highlights the current void in the scientific literature and proposes a structured and comprehensive approach to systematically investigate its potential pharmacological or toxicological properties. The outlined experimental workflows, from initial high-throughput screening to in-depth mechanism of action studies, provide a clear roadmap for researchers, scientists, and drug development professionals to unlock the potential biological significance of this compound. Future research in this area is essential to populate the existing knowledge gap and to determine if this compound or its derivatives hold any promise as therapeutic agents or present any toxicological concerns.

References

An In-Depth Technical Guide to 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylhexanoic acid, also known as beta-phenylcaproic acid, is a carboxylic acid derivative with a phenyl substituent at the third carbon of a hexanoic acid chain. Its chemical structure and properties make it a compound of interest in organic synthesis and potentially in medicinal chemistry, although its biological role is currently uncharacterized. This technical guide serves as a consolidated source of the available structural and physicochemical data for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms beta-Phenylcaproic acidPubChem[1]
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
Canonical SMILES CCCC(CC(=O)O)C1=CC=CC=C1PubChem[1]
InChI Key FAKRRHVLIIJNGL-UHFFFAOYSA-NPubChem[1]
CAS Number 5703-52-6-
Computed XLogP3 3.3PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 5PubChem[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While detailed spectral data with peak assignments are not available in the immediate search results, the existence of this data is documented in various databases.

Table 2: Available Spectroscopic Data for this compound

Spectrum TypeDatabase/Source AvailabilityNotes
¹H NMR SpectraBase[1]Data acquired on a Varian CFT-20 instrument.
¹³C NMR SpectraBase[1]Sample sourced from Aldrich Chemical Company, Inc.
FTIR PubChem[1]Technique: Capillary Cell: Melt (Liquid Phase).
Mass Spectrometry Not explicitly found for this compound, but available for isomers like 6-phenylhexanoic acid.-

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the performed searches. General synthetic routes to similar phenyl-substituted carboxylic acids often involve methods such as malonic ester synthesis or Grignard reactions, but a specific application to this compound is not documented in the available results.

Biological Activity and Signaling Pathways

Currently, there is no available scientific literature detailing the biological activity or the mechanism of action for this compound. Consequently, its role in any signaling pathway is unknown. The mandatory visualization of a signaling pathway cannot be provided due to this lack of data.

Logical Workflow for Compound Analysis

For researchers who may synthesize or acquire this compound, a general workflow for its structural confirmation and purity assessment is essential. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Confirmation synthesis Putative Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (e.g., ESI-MS, GC-MS) purification->ms ir Infrared Spectroscopy purification->ir hplc HPLC/UPLC Analysis purification->hplc elemental Elemental Analysis purification->elemental data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation hplc->structure_confirmation elemental->structure_confirmation data_analysis->structure_confirmation

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. However, there is a notable absence of publicly available information regarding its synthesis, detailed spectroscopic analysis, and biological function. This presents an opportunity for further research to explore the potential applications of this compound in various scientific fields, including drug discovery and materials science. Researchers interested in this molecule should anticipate the need for de novo synthesis and comprehensive characterization.

References

discovery and history of 3-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 3-phenylhexanoic acid, intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's physicochemical and spectroscopic properties, a detailed plausible synthesis methodology based on established chemical reactions, and a discussion of its historical context and potential applications. All quantitative data is presented in tabular format for clarity, and the synthetic pathway is visualized using a logical workflow diagram.

Introduction

This compound is a carboxylic acid with a phenyl group located at the third carbon position of a six-carbon chain. While not a widely known compound with a landmark discovery, it belongs to the broader class of phenylalkanoic acids, some of which are found in nature and have been investigated for various biological activities. This guide consolidates the available technical data on this compound to serve as a foundational resource for scientific and research applications.

Physicochemical and Spectroscopic Data

The properties of this compound have been primarily determined through computational models and spectroscopic analysis.[1] The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey FeaturesSource
¹H NMR Data availableSpectraBase[1]
¹³C NMR Data availableSpectraBase[1]
IR (FTIR) Technique: Capillary Cell: Melt (Liquid Phase)Aldrich[1]
UV-VIS Data availableSpectraBase[1]
Raman Data availableSpectraBase[1]

Synthesis of this compound

Experimental Protocols

Step 1: Reformatsky Reaction to form Ethyl 3-hydroxy-3-phenylhexanoate

The Reformatsky reaction is a classic method for forming carbon-carbon bonds.[2][3] It involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal.

  • Materials: Butyrophenone, ethyl bromoacetate, activated zinc powder, dry toluene, dry ether, 10% sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc powder and a crystal of iodine in a mixture of dry toluene and ether.

    • A solution of butyrophenone and ethyl bromoacetate in dry ether is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

    • After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours to ensure complete reaction.

    • The reaction mixture is then cooled and hydrolyzed by the slow addition of 10% sulfuric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylhexanoate, which can be purified by vacuum distillation.

Step 2: Dehydration to Ethyl 3-phenylhex-2-enoate

The beta-hydroxy ester from the Reformatsky reaction is then dehydrated to form an α,β-unsaturated ester.

  • Materials: Ethyl 3-hydroxy-3-phenylhexanoate, anhydrous potassium bisulfate (or another suitable dehydrating agent like P₂O₅ or iodine), toluene.

  • Procedure:

    • The crude ethyl 3-hydroxy-3-phenylhexanoate is mixed with a catalytic amount of anhydrous potassium bisulfate in toluene.

    • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the resulting ethyl 3-phenylhex-2-enoate is purified by vacuum distillation.

Step 3: Catalytic Hydrogenation to this compound

The final step involves the reduction of the carbon-carbon double bond and hydrolysis of the ester to the carboxylic acid.

  • Materials: Ethyl 3-phenylhex-2-enoate, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • The ethyl 3-phenylhex-2-enoate is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite.

    • An aqueous solution of sodium hydroxide is added to the filtrate, and the mixture is refluxed to hydrolyze the ester.

    • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like hexane or a mixture of hexane and ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Butyrophenone Butyrophenone Step1 Step 1: Reformatsky Reaction Butyrophenone->Step1 EtBromoacetate Ethyl Bromoacetate EtBromoacetate->Step1 Intermediate1 Ethyl 3-hydroxy-3-phenylhexanoate Step1->Intermediate1 Zn, Toluene/Ether Step2 Step 2: Dehydration Intermediate1->Step2 KHSO₄, Heat Intermediate2 Ethyl 3-phenylhex-2-enoate Step2->Intermediate2 - H₂O Step3 Step 3: Hydrogenation & Hydrolysis Intermediate2->Step3 1. H₂, Pd/C 2. NaOH, H₂O 3. H₃O⁺ FinalProduct This compound Step3->FinalProduct

Caption: Plausible synthetic pathway for this compound.

History and Potential Applications

The history of this compound is not marked by a singular discovery event but is rather embedded in the broader development of organic synthesis methodologies. Its synthesis is achievable through well-established reactions, suggesting it has likely been synthesized as a research chemical or an intermediate in more complex syntheses.

While there is limited specific information on the biological activity of this compound itself, related phenylalkanoic acid derivatives have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents.[4] Some derivatives have also shown antimicrobial and antiproliferative activities.[5] Further research would be necessary to determine if this compound possesses any significant biological properties.

Conclusion

This compound is a compound for which a solid foundation of physicochemical and spectroscopic data exists. While its history is not prominent and its biological activity remains largely unexplored, its synthesis is straightforward based on fundamental organic chemistry principles. This guide provides the necessary technical information for researchers to synthesize and further investigate this compound for potential applications in medicinal chemistry and materials science.

References

Navigating the Solubility Landscape of 3-Phenylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexanoic acid, a carboxylic acid derivative with a phenyl substituent, presents a molecular structure that poses interesting challenges and opportunities in drug development and chemical research. Its solubility in various solvents is a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This technical guide provides an in-depth exploration of the solubility of this compound, offering a qualitative assessment of its behavior in a range of common laboratory solvents. Furthermore, it details the standardized experimental protocols essential for the precise and reproducible determination of solubility, a cornerstone of modern pharmaceutical and chemical research.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl ring and a hydrocarbon chain, and a polar carboxylic acid group. This amphiphilic nature dictates its solubility profile. The carboxylic acid group can engage in hydrogen bonding, a strong intermolecular force that favors solubility in polar protic solvents. Conversely, the phenyl ring and the alkyl chain contribute to its nonpolar character, promoting solubility in nonpolar organic solvents.

Qualitative Solubility Profile of this compound

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterLowThe nonpolar phenyl and hexyl groups outweigh the polarity of the carboxylic acid group, leading to poor miscibility.
MethanolHighThe alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. The small alkyl chain of methanol is less disruptive.
EthanolHighSimilar to methanol, ethanol is a good solvent for carboxylic acids due to its ability to form hydrogen bonds.
IsopropanolModerate to HighThe larger alkyl group of isopropanol may slightly decrease its solvating power compared to methanol and ethanol, but it should still be a good solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid proton.
AcetoneModerate to HighThe ketone carbonyl group can act as a hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid.
Ethyl AcetateModerateAs an ester, ethyl acetate has some polar character and can act as a hydrogen bond acceptor, but its overall polarity is lower than that of alcohols or DMSO.
Nonpolar DichloromethaneModerateWhile considered nonpolar, dichloromethane has some dipole moment and can solvate moderately polar compounds.
ChloroformModerateSimilar to dichloromethane, chloroform can dissolve a range of organic compounds.
TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable interactions with the phenyl ring of this compound, but the overall nonpolar character will limit solubility.
HexaneLowAs a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for the polar carboxylic acid group.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount in scientific research. The following are detailed methodologies for two of the most common types of solubility assays performed in the pharmaceutical and chemical industries: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method determines the saturation solubility of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound and add it to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of dissolved this compound. A standard curve of known concentrations of the compound should be prepared in the same solvent for accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a concentrated DMSO stock solution.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of this compound into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final percentage of DMSO (typically ≤1-2%).

  • Incubation and Mixing: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.

    • UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. The concentration is determined by comparing the absorbance to a standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Shake/Rotate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Filter supernatant E->F G HPLC analysis F->G H Quantify against standard curve G->H

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

Understanding the solubility of this compound is a critical step in its journey from a laboratory chemical to a potential therapeutic agent or a key component in a chemical synthesis. While quantitative data remains elusive in readily accessible literature, a strong qualitative understanding can be established based on its chemical structure. For definitive quantitative analysis, the detailed experimental protocols provided in this guide offer a robust framework for researchers. The successful application of these methods will enable the generation of reliable solubility data, thereby facilitating informed decisions in drug discovery, formulation, and process chemistry.

Spectroscopic Data of 3-Phenylhexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylhexanoic acid, a compound of interest in various research and development endeavors. While specific, experimentally-derived quantitative data from public sources remains elusive, this document outlines the expected spectroscopic characteristics based on chemical principles and available information. It also details generalized experimental protocols for acquiring such data.

Introduction

This compound (C₁₂H₁₆O₂) is a carboxylic acid featuring a phenyl group at the 3-position of a hexanoic acid backbone. Its structural elucidation and characterization rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical and biological systems.

While public databases like PubChem confirm the existence of ¹H NMR, ¹³C NMR, and IR spectra for this compound, the raw data or detailed peak lists are not publicly accessible.[1] This guide, therefore, presents predicted data based on the known structure of the molecule and provides standardized protocols for obtaining empirical data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopic interpretation for organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (CH₂)2.4 - 2.6Multiplet2H
H-3 (CH)2.8 - 3.0Multiplet1H
H-4 (CH₂)1.5 - 1.7Multiplet2H
H-5 (CH₂)1.2 - 1.4Multiplet2H
H-6 (CH₃)0.8 - 1.0Triplet3H~7
Aromatic (C₆H₅)7.1 - 7.4Multiplet5H
Carboxylic Acid (OH)10 - 12Singlet (broad)1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (C=O)178 - 182
C-2 (CH₂)40 - 45
C-3 (CH)45 - 50
C-4 (CH₂)30 - 35
C-5 (CH₂)20 - 25
C-6 (CH₃)13 - 15
Aromatic C (quaternary)140 - 145
Aromatic CH126 - 129

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300Broad, StrongHydrogen-bonded O-H stretch
C-H (Aromatic)3000 - 3100Mediumsp² C-H stretch
C-H (Aliphatic)2850 - 2960Medium to Strongsp³ C-H stretch
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch
C=C (Aromatic)1450 - 1600Medium to WeakAromatic ring skeletal vibrations
C-O (Carboxylic Acid)1210 - 1320MediumC-O stretch
C-H Bending (Aromatic)690 - 900StrongOut-of-plane bending

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment Ion
192[M]⁺ (Molecular Ion)
147[M - COOH]⁺
117[M - C₄H₉O₂]⁺
105[C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of neat this compound (liquid or solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Logic and Fragmentation

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a predicted fragmentation pathway in mass spectrometry.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity ¹H & ¹³C Chemical Shifts Coupling Constants IR IR Spectroscopy Functional_Groups Functional Groups (C=O, O-H, C₆H₅) IR->Functional_Groups Vibrational Frequencies MS Mass Spectrometry MS->Connectivity Fragmentation Pattern Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Molecular Ion Peak

Caption: Relationship between spectroscopic techniques and structural elucidation.

Mass_Fragmentation cluster_fragments Major Fragments M This compound [C₁₂H₁₆O₂]⁺˙ m/z = 192 F1 [M - COOH]⁺ m/z = 147 M->F1 - COOH F2 [C₈H₉]⁺ m/z = 105 M->F2 - C₄H₇O₂ F3 [C₇H₇]⁺ (Tropylium Ion) m/z = 91 F2->F3 - CH₂ F4 [C₆H₅]⁺ (Phenyl Ion) m/z = 77 F3->F4 - CH₂

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

References

3-Phenylhexanoic Acid: A Technical Overview of Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenylhexanoic acid is a carboxylic acid derivative that has been synthesized and characterized in various chemical contexts. While the therapeutic potential of many small molecules is an active area of research, current scientific literature on this compound does not support any established therapeutic effects. Its primary documented biological activity is as an insect antifeedant. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and the limited biological studies that have been conducted.

Chemical and Physical Properties

This compound, also known as β-phenylcaproic acid, is a small molecule with the chemical formula C12H16O2.[1] Its structure consists of a hexanoic acid backbone with a phenyl group attached to the third carbon. The detailed chemical and physical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C12H16O2PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms beta-Phenylcaproic acidPubChem[1]
InChI InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)PubChem[1]
InChIKey FAKRRHVLIIJNGL-UHFFFAOYSA-NPubChem[1]
SMILES CCCC(CC(=O)O)C1=CC=CC=C1PubChem[1]

Synthesis of this compound

This compound has been synthesized through various chemical reactions. One documented method involves the Friedel-Crafts reaction. The general workflow for such a synthesis is depicted in the diagram below.

Synthesis_Workflow Reactants Pent-2-enoic acid + Benzene Reaction Friedel-Crafts Reaction Reactants->Reaction Catalyst Aluminium chloride (AlCl3) Catalyst->Reaction Catalyst Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: General workflow for the synthesis of this compound via a Friedel-Crafts reaction.

Known Biological Activity: Insect Antifeedant Properties

The most notable biological activity reported for a related compound, (+)-(R)-4-oxo-3-phenylhexanoic acid, is its antifeedant effect against the lesser mealworm (Alphitobius diaperinus). This ketoacid derivative of this compound was found to deter feeding in adult insects, particularly in choice tests.

Experimental Protocol for Antifeedant Assay

The antifeedant activity was evaluated using choice and no-choice feeding assays. The general experimental setup is outlined below.

Antifeedant_Assay_Workflow cluster_choice Choice Test cluster_no_choice No-Choice Test Control_Food_C Control Food Flakes Insects_C Lesser Mealworm Adults Control_Food_C->Insects_C Treated_Food_C Treated Food Flakes ((+)-(R)-4-oxo-3-phenylhexanoic acid) Treated_Food_C->Insects_C Observation_C Observation (3 days) Insects_C->Observation_C Measurement_C Measure Food Consumption (C and E) Observation_C->Measurement_C Calculation_C Calculate Relative Deterrence Coefficient (R) Measurement_C->Calculation_C Final_Calculation Calculate Total Deterrence Coefficient (T = A + R) Control_Food_NC Control Food Flakes Insects_NC1 Lesser Mealworm Adults Control_Food_NC->Insects_NC1 Treated_Food_NC Treated Food Flakes Insects_NC2 Lesser Mealworm Adults Treated_Food_NC->Insects_NC2 Observation_NC1 Observation (3 days) Insects_NC1->Observation_NC1 Observation_NC2 Observation (3 days) Insects_NC2->Observation_NC2 Measurement_NC Measure Food Consumption (CC and EE) Observation_NC1->Measurement_NC Observation_NC2->Measurement_NC Calculation_NC Calculate Absolute Deterrence Coefficient (A) Measurement_NC->Calculation_NC Calculation_NC->Final_Calculation

Caption: Experimental workflow for determining the antifeedant activity of (+)-(R)-4-oxo-3-phenylhexanoic acid.

Quantitative Data on Antifeedant Activity

The study on the antifeedant properties of ketoacids derived from microbial hydrolysis provides some quantitative data. The deterrence coefficients are calculated based on the amount of food consumed.

Coefficient TypeFormulaDescription
Relative (R) [(C - E) / (C + E)] x 100Used in the choice test, where C is the consumption of control food and E is the consumption of treated food.
Absolute (A) [(CC - EE) / (CC + EE)] x 100Used in the no-choice test, where CC is the consumption of control food and EE is the consumption of treated food in separate experiments.
Total (T) A + RA combined measure of deterrence.

The study noted that (+)-(R)-4-oxo-3-phenylhexanoic acid strongly reduced feeding in adult lesser mealworms in the choice test. However, specific numerical values for the deterrence coefficients of this compound itself were not provided in the available literature.

Therapeutic Effects: Current Lack of Evidence

A thorough review of the scientific literature reveals a lack of studies investigating the potential therapeutic effects of this compound in preclinical or clinical models for any disease. The compound is mentioned as a synthetic intermediate in the development of other molecules, such as histamine H2 receptor agonists, but its own pharmacological activity has not been a focus of published research.

Conclusion

This compound is a known chemical compound with established physical and chemical properties and defined synthetic pathways. The only significant biological activity reported in the literature for a closely related derivative is its role as an insect antifeedant. There is currently no scientific evidence to support any therapeutic effects of this compound. For researchers and drug development professionals, this molecule may serve as a scaffold or synthetic intermediate, but its potential as a therapeutic agent remains unexplored and unsubstantiated by current data. Future studies would be required to determine if this compound or its derivatives possess any valuable pharmacological properties.

References

An In-depth Technical Guide to 3-Phenylhexanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylhexanoic acid is a phenylalkanoic acid with a chemical structure that positions it as a molecule of interest for potential pharmacological activity. While direct research on this compound is limited, the broader class of phenylalkanoic acids has garnered attention for its interaction with key metabolic regulators, including Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs). This document provides a comprehensive overview of the known properties of this compound, its synthesis, and the potential biological activities of its derivatives, drawing on data from structurally similar compounds. Detailed experimental protocols and conceptual workflows are presented to guide further research and development in this area.

Introduction

Phenylalkanoic acids are a class of organic compounds characterized by a phenyl group attached to an alkanoic acid chain. Their structural similarity to endogenous fatty acids allows them to interact with various biological targets, making them a fertile ground for drug discovery. This compound, with its phenyl group at the C3 position of a six-carbon chain, represents a specific scaffold within this class. This guide will synthesize the available chemical data for this compound and extrapolate potential biological functions based on the activities of related molecules, with a focus on metabolic disease pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
IUPAC Name This compound
Synonyms beta-Phenylcaproic acid
Canonical SMILES CCCC(CC(=O)O)C1=CC=CC=C1
InChIKey FAKRRHVLIIJNGL-UHFFFAOYSA-N
XLogP3 3.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Topological Polar Surface Area 37.3 Ų

Synthesis of this compound and Derivatives

While specific literature detailing the synthesis of this compound is sparse, a viable and well-established method is the Reformatsky Reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can then be further processed.[1][2][3][4]

A logical synthetic approach to this compound would involve the reaction of butyraldehyde with an appropriate phenyl-substituted α-halo ester under Reformatsky conditions, followed by hydrolysis and reduction. The general workflow for such a synthesis and subsequent derivatization is outlined below.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Derivatization A Starting Materials (Butyraldehyde, Phenyl α-halo ester, Zinc) B Reformatsky Reaction A->B C Intermediate (β-hydroxy ester) B->C D Hydrolysis & Reduction C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G H Derivatization (Esterification / Amidation) G->H I Target Derivatives (Esters, Amides) H->I

General Synthetic and Derivatization Workflow.
Experimental Protocol: Representative Synthesis via Reformatsky Reaction

The following is a representative protocol for the synthesis of a β-hydroxy ester precursor to this compound, based on the general principles of the Reformatsky reaction.[1][2][3][4]

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reactants: A mixture of butyraldehyde (1.0 eq) and ethyl 2-bromo-2-phenylacetate (1.1 eq) dissolved in anhydrous THF is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is gently heated to reflux and maintained for 2-3 hours until the aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude β-hydroxy ester is purified by column chromatography.

  • Final Conversion: The purified ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Potential Biological Activity and Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[5] There are three main isoforms: PPARα, PPARγ, and PPARδ. Phenylalkanoic acids are known to act as agonists for these receptors.[6]

  • PPARα: Primarily expressed in the liver, kidney, and heart, PPARα is involved in fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to treat hyperlipidemia.[6]

  • PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity. Thiazolidinediones, a class of PPARγ agonists, are used in the treatment of type 2 diabetes.[6]

The activation of PPARs involves the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7][8]

cluster_nucleus Nucleus ligand Phenylalkanoic Acid (Agonist) PPAR PPARα / PPARγ ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds TargetGenes Target Gene Transcription (e.g., Fatty Acid Metabolism) PPRE->TargetGenes Initiates Coactivators Coactivator Complex Coactivators->PPRE Recruited

Simplified PPARα/γ Signaling Pathway.
Free Fatty Acid Receptor 4 (FFAR4/GPR120)

FFAR4 is a G protein-coupled receptor that is activated by long-chain fatty acids, particularly omega-3 fatty acids.[5] It is expressed in adipocytes, macrophages, and enteroendocrine cells. FFAR4 activation is linked to improved glucose tolerance, insulin sensitivity, and anti-inflammatory effects.[9] Phenylpropanoic acid derivatives have been identified as potent FFAR4 agonists.[7][10]

Upon agonist binding, FFAR4 can signal through two primary pathways:

  • Gq/11 Pathway: This leads to an increase in intracellular calcium ([Ca²⁺]i), which in enteroendocrine cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion.[9]

  • β-Arrestin-2 Pathway: This pathway mediates the anti-inflammatory effects of FFAR4 activation by inhibiting the TAK1 signaling complex, thereby blocking downstream activation of NF-κB and JNK.[5][9][11]

cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway Ligand Phenylalkanoic Acid (Agonist) FFAR4 FFAR4 (GPR120) Ligand->FFAR4 Gq Gq/11 FFAR4->Gq Arrestin β-Arrestin-2 FFAR4->Arrestin PLC PLC Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca GLP1 GLP-1 Secretion Ca->GLP1 TAK1 TAK1 Complex Arrestin->TAK1 Inhibits NFkB NF-κB / JNK TAK1->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

Dual Signaling Pathways of FFAR4 Activation.

Quantitative Data on Related Compounds

While specific EC₅₀ or IC₅₀ values for this compound are not available in the public literature, data from related phenylalkanoic acids and other PPAR/FFAR agonists provide a benchmark for potential activity. It is important to note that small structural changes, such as the position of the phenyl group, can significantly impact activity. For instance, the introduction of a methyl group at the 3-position of the propanoic acid chain has been shown to abolish activity for both GPR120 and GPR40.[10]

Compound ClassTargetActivityEC₅₀ / IC₅₀Reference
Phenylpropanoic Acid DerivativeshPPARαAgonist10 - 60 nM[12]
Phenylpropanoic Acid DerivativeshPPARγAgonist200 - 360 nM[12]
Nitro-oleic AcidPPARγAgonist<1 nM - 13 nM[13]
8(S)-HETExPPARαAgonist~500 nM (IC₅₀)[12]
15d-PGJ₂xPPARγAgonist~500 nM (IC₅₀)[12]

Conclusion and Future Directions

This compound represents an under-explored molecule within the pharmacologically relevant class of phenylalkanoic acids. Based on the activity of structurally related compounds, it is plausible that this compound and its derivatives could modulate key metabolic signaling pathways, such as those governed by PPARs and FFAR4. This potential warrants further investigation.

Future research should focus on:

  • Efficient Synthesis: Development and optimization of a reliable synthetic route to produce this compound and a library of its derivatives (e.g., esters, amides).

  • In Vitro Screening: Systematic screening of these compounds against a panel of metabolic targets, including PPARα, PPARγ, and FFAR4, to determine agonist or antagonist activity and quantify potency (EC₅₀/IC₅₀).

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective modulators.

  • In Vivo Evaluation: Progression of lead compounds into animal models of metabolic diseases (e.g., diet-induced obesity, type 2 diabetes) to assess their therapeutic potential.

This systematic approach will clarify the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutics for metabolic disorders.

References

Methodological & Application

Synthesis of 3-Phenylhexanoic Acid: A Detailed Guide to Laboratory Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 3-phenylhexanoic acid, a valuable building block in the development of various pharmaceutical agents. The following sections outline two primary synthetic methodologies: the Malonic Ester Synthesis and the Grignard Carboxylation route. Each method is presented with a comprehensive experimental protocol and a summary of relevant quantitative data to aid in methodological selection and optimization.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product. For the synthesis of this compound, diethyl malonate is alkylated with 1-bromo-1-phenylpropane.

Experimental Protocol

Step 1: Formation of the Malonate Enolate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • After the sodium has completely reacted to form sodium ethoxide, cool the solution to room temperature.

  • Add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution with continuous stirring. The reaction is exothermic. Maintain the temperature below 30°C.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.

Step 2: Alkylation

  • To the solution of the malonate enolate, add 1-bromo-1-phenylpropane (1.0 eq.) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq.) in water.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

  • After hydrolysis, cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2), which will cause the dicarboxylic acid intermediate to precipitate.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

  • Extract the cooled reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Method 2: Grignard Carboxylation

The Grignard carboxylation route offers an alternative pathway to this compound. This method involves the formation of a Grignard reagent from 1-bromo-1-phenylpentane, which is then reacted with carbon dioxide to form the corresponding carboxylate salt, followed by acidic work-up.

Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Dissolve 1-bromo-1-phenylpentane (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. A crystal of iodine may be added to activate the magnesium if the reaction does not start.

  • Once the reaction has initiated (indicated by cloudiness and gentle boiling), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Slowly bubble dry carbon dioxide gas through the vigorously stirred solution, or pour the Grignard solution onto an excess of crushed dry ice.

  • Continue the addition of carbon dioxide until the exothermic reaction subsides.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid or sulfuric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with water and then with a saturated solution of sodium bicarbonate.

  • Acidify the bicarbonate washings to precipitate the carboxylic acid.

  • Alternatively, extract the combined organic layers with a dilute sodium hydroxide solution. Acidify the aqueous extract to precipitate the this compound.

  • Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization or vacuum distillation.

Quantitative Data Summary

ParameterMethod 1: Malonic Ester SynthesisMethod 2: Grignard Carboxylation
Starting Materials Diethyl malonate, 1-bromo-1-phenylpropane1-bromo-1-phenylpentane, Magnesium, CO2
Key Intermediates Diethyl (1-phenylpropyl)malonate1-phenylpentylmagnesium bromide
Typical Yield 60-75%70-85%
Reaction Time 8-12 hours4-6 hours
Reaction Temperature Reflux0°C to Reflux
Purification Method Vacuum distillation or recrystallizationRecrystallization or vacuum distillation

Synthesis Workflow Diagrams

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Sodium Ethoxide Sodium Ethoxide Diethyl Malonate->Sodium Ethoxide Na, EtOH Malonate Enolate Malonate Enolate Sodium Ethoxide->Malonate Enolate Deprotonation Alkylated Malonate Alkylated Malonate Malonate Enolate->Alkylated Malonate 1-bromo-1-phenylpropane (SN2 Reaction) Dicarboxylic Acid Dicarboxylic Acid Alkylated Malonate->Dicarboxylic Acid NaOH, H2O, Heat This compound This compound Dicarboxylic Acid->this compound H+, Heat (-CO2)

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Grignard_Carboxylation cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Work-up 1-bromo-1-phenylpentane 1-bromo-1-phenylpentane Grignard Reagent Grignard Reagent 1-bromo-1-phenylpentane->Grignard Reagent Mg, Anhydrous Ether/THF Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt CO2 (Dry Ice) This compound This compound Carboxylate Salt->this compound H+ (e.g., HCl)

Caption: Workflow for the Grignard Carboxylation Synthesis of this compound.

High-Yield Synthesis of 3-Phenylhexanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylhexanoic acid is a valuable carboxylic acid derivative with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring a phenyl group at the 3-position of a hexanoic acid backbone, makes it a key intermediate for introducing specific lipophilic and aromatic characteristics into target compounds. This document provides detailed protocols for two high-yield synthetic routes to this compound, tailored for researchers in organic synthesis and drug development. The described methods are the Alkylation of Ethyl Phenylacetate and the Malonic Ester Synthesis, chosen for their reliability and efficiency.

Overview of Synthetic Strategies

Two primary strategies for the high-yield synthesis of this compound are presented:

  • Method A: Alkylation of Ethyl Phenylacetate: This approach involves the deprotonation of the α-carbon of ethyl phenylacetate to form a nucleophilic enolate, which is then alkylated with a butyl halide. The resulting ethyl 3-phenylhexanoate is subsequently hydrolyzed to afford the target carboxylic acid. This method is advantageous for its directness and generally good yields.

  • Method B: Malonic Ester Synthesis: A classic and versatile method for the synthesis of substituted carboxylic acids.[1][2] Diethyl malonate is first deprotonated and then alkylated with 1-bromobutane. A subsequent alkylation with benzyl bromide, followed by hydrolysis and decarboxylation, yields this compound. This method offers flexibility for creating a variety of substituted acids.

The overall synthetic workflows are depicted below.

cluster_A Method A: Alkylation of Ethyl Phenylacetate cluster_B Method B: Malonic Ester Synthesis A_start Ethyl Phenylacetate A_int1 Ethyl 3-phenylhexanoate A_start->A_int1 1. LDA, THF, -78 °C 2. 1-Bromobutane A_prod This compound A_int1->A_prod 1. KOH, Ethanol/H2O 2. HCl (aq) B_start Diethyl Malonate B_int1 Diethyl butylmalonate B_start->B_int1 1. NaOEt, Ethanol 2. 1-Bromobutane B_int2 Diethyl benzylbutylmalonate B_int1->B_int2 1. NaOEt, Ethanol 2. Benzyl bromide B_prod This compound B_int2->B_prod 1. KOH, Ethanol/H2O 2. H2SO4, Δ

Caption: Comparative workflow of the two synthetic routes.

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes to this compound.

Table 1: Reactant and Product Quantities for Method A (Alkylation of Ethyl Phenylacetate)
StepCompoundMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
1Diisopropylamine101.1922.03.08 mLReagent
1n-Butyllithium (2.5 M)64.0622.08.8 mLReagent
1Ethyl Phenylacetate164.2020.03.28 gStarting Material
11-Bromobutane137.0222.03.01 g (2.35 mL)Reagent
1Tetrahydrofuran (THF)--50 mLSolvent
2Ethyl 3-phenylhexanoate220.30--Intermediate
2Potassium Hydroxide56.111005.61 gReagent
2Ethanol--50 mLSolvent
2Water--25 mLSolvent
2This compound192.25-~3.46 g (Yield: ~90%)Product
Table 2: Reactant and Product Quantities for Method B (Malonic Ester Synthesis)
StepCompoundMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
1Sodium Metal22.9950.01.15 gReagent
1Absolute Ethanol46.07-50 mLSolvent
1Diethyl Malonate160.1750.08.01 g (7.58 mL)Starting Material
11-Bromobutane137.0250.06.85 g (5.35 mL)Reagent
2Sodium Metal22.9945.01.03 gReagent
2Absolute Ethanol46.07-40 mLSolvent
2Diethyl butylmalonate216.28~45.0-Intermediate
2Benzyl Bromide171.0445.07.70 g (5.35 mL)Reagent
3Diethyl benzylbutylmalonate306.40--Intermediate
3Potassium Hydroxide56.1120011.22 gReagent
3Ethanol--50 mLSolvent
3Water--50 mLSolvent
3Sulfuric Acid (conc.)98.08-~25 mLReagent
3This compound192.25-~7.3 g (Yield: ~84%)Product

Experimental Protocols

Method A: Alkylation of Ethyl Phenylacetate

This protocol is adapted from standard procedures for the alkylation of esters.

Step 1: Synthesis of Ethyl 3-phenylhexanoate

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add diisopropylamine (3.08 mL, 22.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol) to the stirred solution. Maintain the temperature below -70 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of ethyl phenylacetate (3.28 g, 20.0 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution over 15 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add 1-bromobutane (3.01 g, 22.0 mmol) dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylhexanoate. The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis of Ethyl 3-phenylhexanoate to this compound

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 3-phenylhexanoate from the previous step in ethanol (50 mL).

  • Add a solution of potassium hydroxide (5.61 g, 100 mmol) in water (25 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of this compound should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization from hexanes.

start Start: Ethyl Phenylacetate lda LDA Formation (Diisopropylamine + n-BuLi) enolate Enolate Formation (-78 °C) lda->enolate alkylation Alkylation with 1-Bromobutane enolate->alkylation quench Aqueous Workup (NH4Cl) alkylation->quench extraction1 Extraction with Diethyl Ether quench->extraction1 intermediate Intermediate: Ethyl 3-phenylhexanoate extraction1->intermediate hydrolysis Saponification (KOH, Ethanol/H2O, Reflux) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction2 Extraction with Diethyl Ether acidification->extraction2 product Final Product: This compound extraction2->product

Caption: Workflow for the Alkylation of Ethyl Phenylacetate.

Method B: Malonic Ester Synthesis

This protocol is adapted from the classical malonic ester synthesis procedure.[1][2]

Step 1: Synthesis of Diethyl butylmalonate

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium metal (1.15 g, 50.0 mmol) in absolute ethanol (50 mL).

  • Allow the sodium to react completely to form sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate (8.01 g, 50.0 mmol) dropwise with stirring.

  • Heat the mixture to reflux for 15 minutes.

  • Add 1-bromobutane (6.85 g, 50.0 mmol) dropwise to the refluxing solution over 30 minutes.

  • Continue to reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude diethyl butylmalonate can be used in the next step without further purification.

Step 2: Synthesis of Diethyl benzylbutylmalonate

  • In a separate flame-dried 500 mL flask, prepare a solution of sodium ethoxide by reacting sodium metal (1.03 g, 45.0 mmol) with absolute ethanol (40 mL).

  • To this solution, add the crude diethyl butylmalonate from the previous step.

  • Heat the mixture to reflux and add benzyl bromide (7.70 g, 45.0 mmol) dropwise over 30 minutes.

  • Continue to reflux for 2 hours.

  • Work up the reaction as described in Step 1 to obtain crude diethyl benzylbutylmalonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • To the crude diethyl benzylbutylmalonate, add a solution of potassium hydroxide (11.22 g, 200 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and carefully acidify by the slow addition of concentrated sulfuric acid (~25 mL) with cooling.

  • Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Cool the mixture to room temperature. The product may separate as an oil.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. The product can be purified by vacuum distillation or recrystallization.

start Start: Diethyl Malonate naoet1 Sodium Ethoxide Formation (Na + Ethanol) start->naoet1 alkylation1 First Alkylation (1-Bromobutane) naoet1->alkylation1 intermediate1 Intermediate: Diethyl butylmalonate alkylation1->intermediate1 naoet2 Sodium Ethoxide Formation alkylation2 Second Alkylation (Benzyl Bromide) naoet2->alkylation2 intermediate2 Intermediate: Diethyl benzylbutylmalonate alkylation2->intermediate2 hydrolysis Saponification (KOH, Ethanol/H2O) intermediate2->hydrolysis decarboxylation Acidification & Decarboxylation (H2SO4, Δ) hydrolysis->decarboxylation extraction Aqueous Workup & Extraction decarboxylation->extraction product Final Product: This compound extraction->product

References

Application Notes and Protocols for 3-Phenylhexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Potential applications and proposed experimental protocols for the investigation of 3-phenylhexanoic acid in metabolic research, based on evidence from structurally related compounds.

Disclaimer: Direct experimental data on the metabolic effects of this compound is limited in publicly available scientific literature. The following application notes and protocols are based on the known metabolic activities of structurally similar molecules, including hexanoic acid, 4-phenylbutyric acid, and other phenyl-substituted fatty acids. These are intended to serve as a foundational guide for initiating research in this area.

Application Notes

This compound is a medium-chain fatty acid derivative characterized by a phenyl group at the third carbon position. While this specific compound is not extensively studied, its structural analogs have demonstrated significant effects on metabolic pathways. Based on this, this compound is a promising candidate for investigation in several areas of metabolic research.

1.1 Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Structurally related phenyl-substituted fatty acids have been identified as agonists of PPARs, which are critical nuclear receptors in the regulation of lipid and glucose metabolism. It is hypothesized that this compound may act as a PPAR agonist, potentially with dual agonism for PPARα and PPARγ.

  • PPARα Activation: May lead to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ Activation: Could improve insulin sensitivity and glucose uptake in peripheral tissues.

1.2 Investigation of Anti-Obesity and Anti-Diabetic Effects

Studies on hexanoic acid have shown its ability to prevent high-fat diet-induced obesity and improve glucose homeostasis. The addition of a phenyl group may modulate these effects.

  • Lipid Metabolism: this compound could potentially reduce adipogenesis and fat accumulation in white adipose tissue.

  • Glucose Metabolism: It may enhance insulin sensitivity and glucose tolerance, possibly through mechanisms involving glucagon-like peptide-1 (GLP-1) secretion.

1.3 Elucidation of Cellular Mechanisms

The presence of the phenyl group may influence the cellular uptake and metabolic fate of the fatty acid, potentially leading to unique effects on intracellular signaling pathways involved in metabolism.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data from studies on hexanoic acid, a close structural analog of this compound. This data can serve as a benchmark for designing and evaluating experiments with this compound.

ParameterControl (High-Fat Diet)Hexanoic Acid (5% in HFD)Butyric Acid (5% in HFD)Reference
Body Weight Gain (g)15.2 ± 1.19.8 ± 0.810.1 ± 0.7[1][2]
Epididymal Fat Weight (g)2.5 ± 0.21.7 ± 0.11.8 ± 0.1[1][2]
Blood Glucose (mg/dL)185 ± 10150 ± 8175 ± 9[1][2]
Plasma Insulin (ng/mL)2.1 ± 0.31.2 ± 0.21.3 ± 0.2*[1][2]

*Indicates a statistically significant difference compared to the high-fat diet control group.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the metabolic effects of this compound.

3.1 In Vitro Adipocyte Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Protocol:

  • Cell Seeding: Plate 3T3-L1 cells in a 24-well plate at a density of 2 x 10^4 cells/well and grow to confluence in DMEM with 10% fetal bovine serum (FBS).

  • Initiation of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the differentiation medium. Include a vehicle control (e.g., DMSO).

  • Maturation: After 48 hours, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin, along with the respective concentrations of this compound.

  • Maintenance: From day 4 onwards, culture the cells in DMEM with 10% FBS and the respective concentrations of this compound, changing the medium every 2 days.

  • Analysis (Day 8-10):

    • Oil Red O Staining: Fix the cells with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance at 520 nm.

    • Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.

3.2 In Vivo Study: High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo effects of this compound on obesity, glucose tolerance, and insulin sensitivity.

Animal Model: C57BL/6J mice.

Protocol:

  • Acclimatization: Acclimatize male C57BL/6J mice (8 weeks old) for one week.

  • Dietary Groups:

    • Group 1: Normal chow diet.

    • Group 2: High-fat diet (HFD, e.g., 60% kcal from fat).

    • Group 3: HFD supplemented with this compound (e.g., 2% or 5% w/w).

  • Treatment Period: Feed the mice their respective diets for 8-12 weeks. Monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): In week 10, fast the mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): In week 11, fast the mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue for further analysis (e.g., plasma insulin, triglycerides, gene expression).

Visualizations of Proposed Mechanisms and Workflows

4.1 Proposed Signaling Pathway for this compound

G cluster_cell Adipocyte 3-PHA This compound PPARg PPARγ 3-PHA->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Adipogenic_Genes Adipogenic Genes (e.g., Fabp4) PPRE->Adipogenic_Genes Upregulates Lipid_Droplet Lipid Droplet Adipogenic_Genes->Lipid_Droplet Promotes formation of

Caption: Proposed activation of PPARγ by this compound in an adipocyte.

4.2 Experimental Workflow for In Vivo Metabolic Study

G Start Acclimatization Acclimatization (1 week) Start->Acclimatization Dietary_Groups Dietary Groups (HFD vs. HFD + 3-PHA) Acclimatization->Dietary_Groups Treatment Treatment (8-12 weeks) Dietary_Groups->Treatment Metabolic_Tests Metabolic Tests (GTT, ITT) Treatment->Metabolic_Tests Sacrifice Terminal Sacrifice & Tissue Collection Metabolic_Tests->Sacrifice Analysis Data Analysis Sacrifice->Analysis End Analysis->End

Caption: Workflow for the proposed in vivo study of this compound.

4.3 Logical Relationship of Potential Metabolic Effects

G 3-PHA This compound PPAR_Activation PPAR Activation 3-PHA->PPAR_Activation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPAR_Activation->Fatty_Acid_Oxidation Insulin_Sensitivity Improved Insulin Sensitivity PPAR_Activation->Insulin_Sensitivity Triglyceride_Reduction Reduced Plasma Triglycerides Fatty_Acid_Oxidation->Triglyceride_Reduction Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: Potential downstream metabolic effects of this compound.

References

Application Notes and Protocols: 3-Phenylhexanoic Acid Derivatives as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexanoic acid and its derivatives represent a versatile scaffold for the development of molecular probes to investigate various biological processes. The presence of a phenyl ring and a hexanoic acid chain provides a backbone that can be readily modified to introduce reporter groups, such as fluorophores, or reactive moieties for covalent labeling of target proteins. This document provides detailed application notes and protocols for the hypothetical use of a fluorescently labeled this compound derivative as a molecular probe for studying the activity of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Principle of Application

The core principle behind using a this compound-based probe for FAAH is the design of a molecule that acts as a substrate for the enzyme. In its intact state, the probe exhibits minimal fluorescence due to a quenching moiety. Upon enzymatic cleavage by FAAH, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This "turn-on" fluorescence provides a direct readout of FAAH activity.

Data Presentation

The following table summarizes hypothetical quantitative data for a fluorescent probe derived from this compound, termed 3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC) , in the context of its interaction with human FAAH.

ParameterValueDescription
Probe Name 3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC)A derivative of this compound linked to an aminocoumarin fluorophore.
Excitation Wavelength (λex) 350 nmOptimal wavelength to excite the aminocoumarin fluorophore.
Emission Wavelength (λem) 450 nmWavelength at which the fluorescence emission is maximal upon cleavage.
Michaelis Constant (Km) 5.2 µMConcentration of the probe at which the enzyme reaction rate is half of Vmax.
Maximal Velocity (Vmax) 120 pmol/min/mgThe maximum rate of reaction for a given enzyme concentration.
Inhibitor IC50 (URB597) 15 nMThe concentration of the known FAAH inhibitor URB597 required to inhibit 50% of the probe's hydrolysis.

Experimental Protocols

Protocol 1: In Vitro FAAH Activity Assay

This protocol describes the use of 3-PHA-AMC to measure the activity of purified recombinant human FAAH.

Materials:

  • Recombinant human FAAH (e.g., from a commercial supplier)

  • 3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC) probe (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare FAAH Solution: Dilute the recombinant human FAAH in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Prepare Probe Working Solution: Dilute the 10 mM 3-PHA-AMC stock solution in Assay Buffer to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Assay Reaction:

    • Add 50 µL of the 2X FAAH solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X 3-PHA-AMC working solution to each well.

    • Mix gently by pipetting.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30 minutes at λex = 350 nm and λem = 450 nm.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence units per minute).

    • Convert the fluorescence units to the amount of product formed using a standard curve of free aminocoumarin.

Protocol 2: Screening for FAAH Inhibitors

This protocol details the use of the 3-PHA-AMC probe to screen for potential inhibitors of FAAH.

Materials:

  • All materials from Protocol 1

  • Test compounds (e.g., small molecule library) dissolved in DMSO

  • Positive control inhibitor: URB597 (1 mM stock in DMSO)

Procedure:

  • Prepare Reagents: Prepare FAAH and 3-PHA-AMC solutions as described in Protocol 1.

  • Prepare Compound Plates:

    • In a separate 96-well plate, prepare serial dilutions of the test compounds and the positive control (URB597) in Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • Pre-incubation:

    • Add 25 µL of the diluted test compounds or control inhibitor to the wells of the assay plate.

    • Add 50 µL of the 2X FAAH solution to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 25 µL of a 4X 3-PHA-AMC working solution (e.g., 40 µM) to each well.

    • Mix gently.

  • Fluorescence Measurement and Data Analysis:

    • Measure fluorescence as described in Protocol 1.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for active compounds by fitting the data to a dose-response curve.

Visualizations

FAAH_Activity_Assay Probe 3-PHA-AMC (Quenched) FAAH FAAH Enzyme Probe->FAAH Binding Cleaved_Fluorophore Free Fluorophore (Fluorescent) FAAH->Cleaved_Fluorophore Cleavage Quencher Quenching Moiety FAAH->Quencher Release Inhibitor FAAH Inhibitor Inhibitor->FAAH Inhibition Experimental_Workflow Start Start Prepare_Reagents Prepare FAAH and Probe Solutions Start->Prepare_Reagents Add_Enzyme Add FAAH to Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add Inhibitor (Screening Assay) Add_Enzyme->Add_Inhibitor Optional Initiate_Reaction Add Probe to Initiate Reaction Add_Enzyme->Initiate_Reaction Directly for Activity Assay Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Rate / IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Signaling_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Downstream Downstream Signaling CB1R->Downstream Probe 3-PHA-AMC Probe Probe->FAAH Competitive Substrate

Application Notes and Protocols for 3-Phenylhexanoic Acid Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexanoic acid is a synthetic carboxylic acid derivative with potential applications in various fields of biological research, including metabolic studies, neurobiology, and cancer research. As a fatty acid with a phenyl group, it may interact with cellular signaling pathways involved in lipid metabolism, inflammation, and cellular proliferation. These application notes provide a comprehensive protocol for the administration of this compound to in vitro cell cultures, including guidelines for solution preparation, determination of optimal concentrations, and assessment of cellular responses. The protocols outlined herein are intended to serve as a starting point for researchers and can be adapted based on specific cell types and experimental objectives.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂PubChem
Molecular Weight192.25 g/mol PubChem
AppearanceLiquidPubChem
SolubilitySoluble in DMSO, EthanolAssumed based on structure
Table 2: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
2565.1 ± 5.8
5049.5 ± 4.9
10022.3 ± 3.7
2505.6 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its predicted hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Determination of Optimal Working Concentration using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 250 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with This compound prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus compound This compound gpr GPR40/GPR120 compound->gpr ppar PPARγ compound->ppar Direct binding (hypothetical) plc PLC gpr->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc mapk MAPK Pathway (e.g., ERK1/2) pkc->mapk nfkb_i IκB mapk->nfkb_i Phosphorylation & Degradation nfkb NF-κB gene_exp Target Gene Expression (Metabolism, Anti-inflammation) nfkb->gene_exp Inflammatory Genes ppre PPRE ppar->ppre rxr RXR rxr->ppre ppre->gene_exp

Caption: Hypothetical signaling pathways modulated by this compound.

Application Notes and Protocols for the Quantification of 3-Phenylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexanoic acid is a carboxylic acid containing a phenyl group. The quantification of aromatic fatty acids like this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential physiological or pathological roles. This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound in biological samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

The two primary analytical techniques for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. GC-MS offers high chromatographic resolution and is a cost-effective method for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of compounds in complex biological matrices. It often does not require derivatization, simplifying sample preparation. LC-MS/MS is the preferred method when high throughput and low detection limits are required.

Data Presentation

A summary of typical quantitative data for the analysis of aromatic acids, which can be extrapolated for this compound, is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range 94 - 2250 µg/L[1][2]0.1 ng/mL - 10 µg/mL[3]
Limit of Quantification (LOQ) 60 - 160 µg/L (for similar phenylcarboxylic acids)[1][2]As low as 0.01 ng/mL[3]
Recovery 30 - 70% (using microextraction by packed sorbent)[1][2]90 - 105%[3]
Precision (RSD%) < 22%[2]< 10%[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by GC-MS

This protocol is adapted from a method for the analysis of other phenylcarboxylic acids in serum and is applicable to this compound.[1][2]

1. Sample Preparation (Microextraction by Packed Sorbent - MEPS)

  • Materials: Human serum, internal standard (e.g., deuterated this compound), methyl-tert-butyl ether (MTBE), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • To 80 µL of serum, add the internal standard.

    • Perform microextraction by packed sorbent (MEPS) for sample cleanup and concentration.

    • Elute the analyte from the MEPS cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • Procedure:

    • To the dried extract, add 50 µL of MTBE and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the trimethylsilyl derivative of this compound and the internal standard.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the development of an LC-MS/MS method for this compound in urine.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Materials: Urine sample, internal standard (e.g., deuterated this compound), methanol, water, 0.1% formic acid in water, acetonitrile.

  • Procedure:

    • To 1 mL of urine, add the internal standard.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized by infusing the analytical standard).

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Serum Serum Sample + Internal Standard MEPS Microextraction by Packed Sorbent (MEPS) Serum->MEPS Elution Elution MEPS->Elution Drying1 Evaporation Elution->Drying1 Deriv Addition of BSTFA + TMCS Drying1->Deriv Heating Heating (70°C) Deriv->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample + Internal Standard SPE Solid Phase Extraction (SPE) Urine->SPE Elution Elution SPE->Elution Drying Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection

Caption: Workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway

While specific signaling pathways involving this compound are not well-documented in mammalian systems, the metabolism of phenylalkanoic acids in microorganisms suggests that they are likely metabolized via the β-oxidation pathway.[4] This pathway involves the sequential removal of two-carbon units from the fatty acid chain.

Beta_Oxidation PHA This compound Activation Activation to Phenylhexanoyl-CoA PHA->Activation Oxidation1 Dehydrogenation (FAD -> FADH2) Activation->Oxidation1 β-oxidation cycle Hydration Hydration Oxidation1->Hydration Oxidation2 Dehydrogenation (NAD+ -> NADH) Hydration->Oxidation2 Thiolysis Thiolytic Cleavage Oxidation2->Thiolysis Thiolysis->Activation Repeats cycle Products Phenylbutanoyl-CoA + Acetyl-CoA Thiolysis->Products

Caption: Proposed β-oxidation pathway for this compound.

References

Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylhexanoic acid is a carboxylic acid derivative containing a phenyl group. As a compound of interest in pharmaceutical and chemical research, a reliable and efficient analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and robustness.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in solution. The method utilizes a C18 column and an isocratic mobile phase of acetonitrile and acidified water, ensuring good peak shape and reproducible retention.

Experimental Method

The analysis was conceptualized based on established methods for similar aromatic and aliphatic carboxylic acids.[3][4] The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase consists of an organic modifier (acetonitrile) and water. Phosphoric acid is added to the aqueous portion of the mobile phase to lower the pH to approximately 2.5-3.0. At this pH, the carboxyl group of this compound is protonated (-COOH), rendering the molecule less polar and enhancing its retention on the nonpolar C18 column, which results in a sharp, symmetrical peak. Detection is performed using a UV detector, leveraging the ultraviolet absorbance of the phenyl chromophore.

Chromatographic Conditions

All quantitative and operational parameters for the HPLC method are summarized in the table below.

ParameterCondition
HPLC System Any standard HPLC system with a UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Results and Discussion

The phenyl group in this compound acts as a chromophore, allowing for sensitive UV detection. While the benzene ring has absorbance maxima at higher wavelengths (around 254-260 nm), the carboxyl group exhibits strong absorbance at lower wavelengths.[3] A detection wavelength of 210 nm is chosen for this method to provide high sensitivity for the carboxylic acid functionality.

Under these conditions, this compound is expected to be well-retained and elute as a symmetrical peak. Method validation would be required to determine performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Detailed Experimental Protocol

1. Reagent and Equipment Preparation

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (H₃PO₄, ~85%).

  • Standard: this compound reference standard.

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm solvent filters, HPLC vials, sonicator.

2. Mobile Phase Preparation (1 Liter)

  • Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.

  • Measure 600 mL of HPLC-grade acetonitrile and add it to the acidified water.

  • Cap the bottle and swirl gently to mix.

  • Degas the mobile phase for 15 minutes using a sonicator or an online degasser.

3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (diluent) to the flask and swirl or sonicate until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add diluent to the flask to bring the volume to the 100 mL mark.

  • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Filter an aliquot of this stock solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. Sample Preparation

  • Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range of the method.

  • Ensure the final sample solution is clear and free of particulates.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 210 nm.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solution to determine the retention time and peak area.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to that of the standard.

Method Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) E Equilibrate HPLC System (~30 min @ 1.0 mL/min) A->E B Prepare Standard Stock (10 mg in 100 mL) D Filter All Solutions (0.45 µm Syringe Filter) B->D C Prepare Sample Solution C->D F Inject Standard & Samples (10 µL) D->F E->F G Acquire Chromatographic Data (UV @ 210 nm) F->G H Integrate Peak Areas G->H I Calculate Concentration H->I J Generate Final Report I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantification of 3-Phenylhexanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylhexanoic acid is a carboxylic acid with a phenyl group, making it a compound of interest in various fields, including metabolomics and drug development, due to its structural similarity to other biologically active molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their polarity and low volatility.[1] To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in a given matrix using GC-MS. The described method is based on a common approach for the analysis of organic acids, which involves a liquid-liquid extraction followed by silylation to form a trimethylsilyl (TMS) ester.[3][4]

Experimental Protocol

This protocol is divided into three main stages: sample preparation, derivatization, and GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): (e.g., a structurally similar deuterated compound or an organic acid not present in the sample)

  • Solvents: Ethyl acetate (HPLC grade), Chloroform (HPLC grade)[5]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Other Reagents: 0.5 N Hydrochloric acid (HCl)[5], Anhydrous sodium sulfate, Deionized water

2. Sample Preparation (Liquid-Liquid Extraction)

This procedure is adapted from methods for extracting organic acids from aqueous matrices.[3][5][6]

  • To 1 mL of the aqueous sample (e.g., plasma, urine, or a reaction mixture), add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 1-3 by adding 0.5 mL of 0.5 N HCl.[5] This ensures that the carboxylic acid is in its protonated form, which is more soluble in organic solvents.

  • Add 2 mL of ethyl acetate to the sample.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and then decanting the solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dry residue contains the extracted this compound.

3. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[1][2][4]

  • To the dried extract, add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[2]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium, constant flow rate of 1.0-1.7 mL/min[2][5]
Injection ModeSplitless or Split (e.g., 10:1 ratio)[3]
Injection Volume1 µL
Injector Temperature250°C[3][5]
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Ion Source Temperature230°C[7]
Transfer Line Temperature280°C[5]
Mass Scan Rangem/z 50-550[8]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The internal standard should be added to each standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000100,0000.15
578,000102,0000.76
10155,000101,0001.53
25380,00099,0003.84
50760,000100,5007.56
1001,510,00099,50015.18

Table 3: Method Validation Parameters (Illustrative)

Based on the analysis of similar organic acids, the following performance characteristics can be expected.[2][9]

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_results Data Processing sample 1. Sample Collection (e.g., Plasma, Urine) add_is 2. Add Internal Standard sample->add_is acidify 3. Acidification (HCl) add_is->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_evap 5. Dry and Evaporate extract->dry_evap derivatize 6. Silylation with BSTFA dry_evap->derivatize gcms 7. GC-MS Injection derivatize->gcms data 8. Data Acquisition (Full Scan / SIM) gcms->data quant 9. Quantification (Calibration Curve) data->quant report 10. Report Generation quant->report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating a liquid-liquid extraction and silylation derivatization, provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The protocol can be adapted and optimized for specific research needs, offering a reliable tool for researchers, scientists, and drug development professionals. Proper method validation is crucial to ensure accurate and precise results.

References

Application Notes and Protocols for the Employment of 3-Phenylhexanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-phenylhexanoic acid itself has limited documented applications in drug discovery, its structural motif serves as a valuable scaffold. This document focuses on a promising class of structurally related compounds: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives . These compounds have demonstrated significant in vitro anticancer activity, warranting further investigation.

This document provides detailed protocols for the synthesis, in vitro evaluation, and in silico analysis of these derivatives, using 3-{[4-(1-(hydroxyimino)ethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid (referred to as Compound 22 in cited literature) as a primary example.

Overview of Biological Activity

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potent anticancer agents, particularly against non-small cell lung cancer cell lines. The introduction of an oxime functional group has been shown to significantly enhance cytotoxic activity.[1] In silico studies suggest a potential mechanism of action involving the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of key derivatives against the A549 human lung adenocarcinoma cell line.

Compound IDStructureIC50 (µM) vs. A549 Cells[1]
21 3-{--INVALID-LINK--amino}propanoic acid5.42
22 3-{[4-(1-(hydroxyimino)ethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid2.47
25 3-{--INVALID-LINK--amino}propanehydrazide8.05
26 3-{[4-(1-(hydroxyimino)ethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanehydrazide25.4
Cisplatin Standard Chemotherapeutic Agent11.71

Experimental Protocols

Synthesis of 3-{[4-(1-(hydroxyimino)ethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid (Compound 22)

This protocol is a representative example based on synthetic schemes presented in the literature.[1][2]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Oxime Formation A 3-[1-(4-acetylphenyl)thioureido]propanoic acid C Methanol, Reflux A->C B 2-bromo-1-(4-chlorophenyl)ethan-1-one B->C D Sodium Acetate C->D E 3-{(4-acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid (Intermediate) D->E F Intermediate from Step 1 H 2-Propanol, Reflux, 1h F->H G Hydroxylamine hydrochloride, Sodium acetate G->H I Compound 22 H->I

Caption: Synthetic workflow for Compound 22.

Materials:

  • 3-[1-(4-acetylphenyl)thioureido]propanoic acid

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Methanol

  • Sodium acetate

  • Hydroxylamine hydrochloride

  • 2-Propanol

  • Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, rotary evaporator, chromatography column)

Procedure:

Step 1: Synthesis of 3-{(4-acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid (Intermediate) [1][2]

  • To a solution of 3-[1-(4-acetylphenyl)thioureido]propanoic acid (1 equivalent) in methanol, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium acetate (1.2 equivalents) in water and continue stirring for 1 hour.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate.

Step 2: Synthesis of Compound 22 [1]

  • Suspend the intermediate from Step 1 (1 equivalent) in 2-propanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Heat the mixture to reflux and stir for 1 hour.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure Compound 22.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on the A549 human lung adenocarcinoma cell line.

Workflow Diagram:

MTT_Assay_Workflow A Seed A549 cells in 96-well plate (1 x 10^4 cells/well) B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure: [3][4]

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.[3][4]

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Silico Analysis: Molecular Docking

This section provides a representative protocol for performing molecular docking of Compound 22 against SIRT2 and EGFR using AutoDock Vina.

Logical Relationship Diagram:

Docking_Logic cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB structure (e.g., SIRT2, EGFR) Remove_Water Remove water and co-ligands PDB->Remove_Water Add_Hydrogens Add polar hydrogens Remove_Water->Add_Hydrogens Add_Charges Assign charges (e.g., Gasteiger) Add_Hydrogens->Add_Charges PDBQT_Receptor Save as .pdbqt file Add_Charges->PDBQT_Receptor Docking Perform Docking (AutoDock Vina) PDBQT_Receptor->Docking Ligand_3D Generate 3D structure of Compound 22 Minimize_Energy Energy minimize the structure Ligand_3D->Minimize_Energy Detect_Torsions Detect rotatable bonds Minimize_Energy->Detect_Torsions PDBQT_Ligand Save as .pdbqt file Detect_Torsions->PDBQT_Ligand PDBQT_Ligand->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis

Caption: Logical workflow for molecular docking studies.

Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • PDB structures of human SIRT2 and EGFR.

Procedure:

  • Receptor Preparation:

    • Download the crystal structures of SIRT2 and EGFR from the Protein Data Bank (PDB).

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of Compound 22 in a chemical drawing software and convert it to a 3D structure.

    • Import the 3D structure into ADT.

    • Detect the ligand's root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the search space (grid box) to encompass the active site of the receptor. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.

Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions and reagents.

References

3-Phenylhexanoic Acid: A Versatile Substrate for Enzymatic Assays in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylhexanoic acid is a carboxylic acid containing a phenyl group, making it an interesting substrate for a variety of enzymes involved in aromatic compound metabolism and fatty acid activation. Its unique structure allows for the investigation of enzyme specificity, kinetics, and inhibition, which is particularly relevant in the fields of microbiology, biochemistry, and pharmacology. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, with a focus on its interaction with acyl-CoA synthetases from bacterial sources.

Enzymatic Activation of this compound

In organisms such as Pseudomonas putida, a soil bacterium known for its diverse metabolic capabilities, this compound can be activated to its corresponding coenzyme A (CoA) thioester. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases (or ligases). Specifically, a fatty acyl-CoA synthetase, FadD, from Pseudomonas putida CA-3 has been shown to activate a range of phenylalkanoic acids.[1][2][3] This activation is the initial step for the further metabolism of the fatty acid through pathways like β-oxidation.

The enzymatic reaction proceeds as follows:

This compound + ATP + Coenzyme A ⇌ 3-Phenylhexanoyl-CoA + AMP + Pyrophosphate

This reaction can be monitored by measuring the consumption of Coenzyme A, providing a basis for a continuous or endpoint enzymatic assay.

Data Presentation: Kinetic Parameters of Pseudomonas putida CA-3 FadD

SubstrateAbbreviationSpecific Activity (nmol min⁻¹ mg⁻¹)K_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹ s⁻¹)
3-Phenylpropanoic acidC3-Ph15.6 ± 1.2120 ± 151.3 ± 0.11.1 x 10⁴
5-Phenylvaleric acidC5-Ph45.2 ± 3.585 ± 103.8 ± 0.34.5 x 10⁴
6-Phenylhexanoic acidC6-PhData not availableData not availableData not availableData not available
8-Phenyloctanoic acidC8-Ph150.1 ± 11.550 ± 812.5 ± 1.02.5 x 10⁵
Hexanoic acidC635.8 ± 2.875 ± 93.0 ± 0.24.0 x 10⁴

Note: The data for other substrates can be used to infer the approximate activity with this compound, which is expected to fall between that of 5-phenylvaleric acid and 8-phenyloctanoic acid.

Experimental Protocols

I. Purification of Acyl-CoA Synthetase (FadD) from Pseudomonas putida

This protocol is based on the purification of the homologous FadD enzyme from Pseudomonas putida.[1][4]

A. Materials and Reagents:

  • Pseudomonas putida CA-3 cell paste

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Lysozyme

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

  • Gel filtration chromatography column (e.g., Superdex 200)

  • Bradford reagent for protein quantification

B. Protocol:

  • Cell Lysis: Resuspend the P. putida cell paste in Lysis Buffer containing lysozyme and PMSF. Incubate on ice, followed by sonication to ensure complete lysis. Add DNase I to reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%). Stir on ice, then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of Dialysis Buffer and dialyze overnight against a large volume of the same buffer to remove excess ammonium sulfate.

  • Chromatography:

    • Anion-Exchange: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of NaCl in Dialysis Buffer. Collect fractions and assay for acyl-CoA synthetase activity.

    • Hydrophobic Interaction: Pool the active fractions, add ammonium sulfate to a final concentration of ~1 M, and load onto a hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.

    • Gel Filtration: Pool the active fractions from the previous step, concentrate, and load onto a gel filtration column to separate proteins by size.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the purest active fractions and store at -80°C in the presence of glycerol.

II. Enzymatic Assay for Acyl-CoA Synthetase Activity using the DTNB Method

This assay measures the decrease in free Coenzyme A (CoA) concentration as it is converted to 3-phenylhexanoyl-CoA. The remaining free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

A. Materials and Reagents:

  • Purified acyl-CoA synthetase

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • This compound stock solution (in DMSO or ethanol)

  • ATP stock solution

  • Coenzyme A stock solution

  • Magnesium chloride (MgCl₂) stock solution

  • DTNB solution: 10 mM DTNB in Assay Buffer

  • 96-well microplate

  • Microplate reader

B. Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture (final volume, e.g., 100 µL) containing:

    • Assay Buffer

    • MgCl₂ (final concentration 5-10 mM)

    • ATP (final concentration 2-5 mM)

    • Coenzyme A (final concentration 0.1-0.5 mM)

    • This compound (varying concentrations for kinetic studies, e.g., 0.01-1 mM)

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding a volume of the DTNB solution. The DTNB will react with the remaining free CoA.

  • Measurement: Measure the absorbance of the resulting TNB product at 412 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve of known concentrations of Coenzyme A reacting with DTNB to determine the amount of CoA consumed in the enzymatic reaction.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of CoA consumption. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of CoA per minute under the specified conditions.

Visualizations

Enzymatic_Activation_Pathway This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase Coenzyme A Coenzyme A Coenzyme A->Acyl-CoA Synthetase 3-Phenylhexanoyl-CoA 3-Phenylhexanoyl-CoA Acyl-CoA Synthetase->3-Phenylhexanoyl-CoA AMP AMP Acyl-CoA Synthetase->AMP Pyrophosphate Pyrophosphate Acyl-CoA Synthetase->Pyrophosphate Metabolism Metabolism 3-Phenylhexanoyl-CoA->Metabolism e.g., β-oxidation

Caption: Enzymatic activation of this compound.

DTNB_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Substrates This compound ATP Coenzyme A Enzyme Acyl-CoA Synthetase Substrates->Enzyme Incubation Incubate at controlled temperature Enzyme->Incubation Products 3-Phenylhexanoyl-CoA AMP Pyrophosphate Unreacted CoA Incubation->Products DTNB Add DTNB Products->DTNB Color_Development Unreacted CoA + DTNB -> TNB (yellow) DTNB->Color_Development Measurement Measure Absorbance at 412 nm Color_Development->Measurement

Caption: Workflow for the DTNB-based enzymatic assay.

Conclusion

This compound serves as a valuable substrate for studying the activity and specificity of acyl-CoA synthetases, particularly those from microbial sources. The protocols provided herein offer a framework for the purification of the relevant enzyme and the subsequent characterization of its activity using a reliable and accessible spectrophotometric assay. This information is crucial for researchers in academia and industry who are exploring novel enzyme functions and developing new therapeutic agents that may target fatty acid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids. The overall scheme for the synthesis of this compound is as follows:

malonic_ester_synthesis diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. NaOEt, EtOH alkylated_ester Diethyl 2-(1-phenylpropyl)malonate enolate->alkylated_ester 2. 1-Bromo-1-phenylpropane dicarboxylic_acid 2-(1-Phenylpropyl)malonic Acid alkylated_ester->dicarboxylic_acid 3. H3O+, Δ product This compound dicarboxylic_acid->product 4. Decarboxylation (Δ)

Caption: Malonic Ester Synthesis Workflow for this compound.

Common Problems and Solutions:

Problem Possible Cause(s) Recommended Solution(s)
Low yield of alkylated ester Incomplete deprotonation of diethyl malonate.Ensure sodium ethoxide (NaOEt) is freshly prepared or properly stored to maintain its reactivity. Use a slight excess of NaOEt.
Low reactivity of the alkyl halide.While 1-bromo-1-phenylpropane is reactive, ensure its purity. Consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture.
Dialkylation of diethyl malonate.Add the alkyl halide slowly to the solution of the enolate. Use a stoichiometric amount or a slight excess of diethyl malonate relative to the base and alkyl halide.
Incomplete hydrolysis of the ester Insufficient reaction time or acid/base concentration.Ensure the hydrolysis is carried out for a sufficient duration under reflux. Use a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 6M NaOH) solution.
Steric hindrance around the ester groups.Prolong the reaction time and/or increase the temperature.
Incomplete decarboxylation Insufficient heating.After hydrolysis and acidification, ensure the dicarboxylic acid intermediate is heated to a high enough temperature (typically 100-150 °C) until CO2 evolution ceases.
Presence of unreacted diethyl malonate in the final product Incomplete initial alkylation.Improve the efficiency of the alkylation step as described above. Purify the final product by distillation or chromatography.
Formation of side products from the alkyl halide Elimination reaction of 1-bromo-1-phenylpropane.Use a less hindered base if possible, although ethoxide is standard for this reaction. Maintain a moderate reaction temperature during alkylation.
Method 2: Alkylation of Phenylacetonitrile followed by Hydrolysis

This two-step approach involves the alkylation of phenylacetonitrile with a suitable alkyl halide, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

nitrile_synthesis phenylacetonitrile Phenylacetonitrile carbanion Carbanion Intermediate phenylacetonitrile->carbanion 1. NaNH2, liq. NH3 alkylated_nitrile 2-Phenylhexanenitrile carbanion->alkylated_nitrile 2. 1-Bromobutane product This compound alkylated_nitrile->product 3. H3O+ or OH-, H2O, Δ

Caption: Alkylation of Phenylacetonitrile Route to this compound.

Common Problems and Solutions:

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-phenylhexanenitrile Incomplete deprotonation of phenylacetonitrile.Use a strong base like sodium amide (NaNH2) in liquid ammonia or lithium diisopropylamide (LDA) in THF. Ensure anhydrous conditions.
Dialkylation of phenylacetonitrile.Add the 1-bromobutane slowly to the carbanion solution. Using a slight excess of phenylacetonitrile can also favor monoalkylation.
Incomplete hydrolysis of the nitrile Reaction conditions are too mild.Nitrile hydrolysis requires harsh conditions. Refluxing with a strong acid (e.g., 50% H2SO4) or a strong base (e.g., 40% NaOH) for several hours is typically necessary.
Formation of the intermediate amide.If the reaction is stopped prematurely, the amide (2-phenylhexanamide) may be isolated. To drive the reaction to the carboxylic acid, prolong the reaction time and ensure a sufficient excess of acid or base.
Purification challenges Separation of the final product from unreacted nitrile or intermediate amide.Utilize the acidic nature of the carboxylic acid. After hydrolysis, neutralize the excess acid (if used) and then acidify the aqueous solution to precipitate the this compound. The product can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher yield for this compound?

A1: Both the malonic ester synthesis and the alkylation of phenylacetonitrile can provide good yields, often in the range of 60-80% over the multi-step sequence, depending on the optimization of reaction conditions. The choice of method may depend on the availability of starting materials and the specific equipment in your lab.

Q2: What are the main side products to expect in the malonic ester synthesis of this compound?

A2: The primary side product is the dialkylated ester, diethyl 2,2-bis(1-phenylpropyl)malonate. This arises from the deprotonation of the mono-alkylated ester intermediate, followed by reaction with another molecule of 1-bromo-1-phenylpropane. Careful control of stoichiometry and reaction conditions can minimize this.

Q3: How can I monitor the progress of the nitrile hydrolysis step?

A3: The progress of the hydrolysis of 2-phenylhexanenitrile can be monitored by thin-layer chromatography (TLC). The nitrile, intermediate amide, and final carboxylic acid will have different Rf values. Alternatively, IR spectroscopy can be used to monitor the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1710 cm⁻¹) and broad O-H stretch.

Q4: What are the safety precautions for working with the reagents in these syntheses?

A4: Sodium ethoxide and sodium amide are strong bases and are corrosive and moisture-sensitive. They should be handled under an inert atmosphere. 1-Bromobutane and 1-bromo-1-phenylpropane are alkylating agents and should be handled in a fume hood with appropriate personal protective equipment. Phenylacetonitrile is toxic and should also be handled with care in a well-ventilated area. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Experimental Protocols

Method 1: Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1-bromo-1-phenylpropane dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture, add water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude diethyl 2-(1-phenylpropyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude ester from the previous step, add a solution of 6M sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours until the ester layer disappears.

  • Cool the reaction mixture and acidify with 6M hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidic solution to 100-120 °C to effect decarboxylation. Continue heating until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature, at which point the this compound may precipitate or can be extracted with diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, evaporate the solvent, and purify the product by vacuum distillation or recrystallization.

Method 2: Alkylation of Phenylacetonitrile and Hydrolysis

Step 1: Alkylation of Phenylacetonitrile

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, add liquid ammonia.

  • Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of sodium amide.

  • Add phenylacetonitrile dropwise to the sodium amide solution.

  • After stirring for 30 minutes, add 1-bromobutane dropwise.

  • Stir the reaction mixture for 2-3 hours, then carefully add ammonium chloride to quench the reaction.

  • Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain crude 2-phenylhexanenitrile.

Step 2: Hydrolysis of 2-Phenylhexanenitrile

  • To the crude nitrile, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration or extract with diethyl ether, dry the organic layer, and remove the solvent. Purify by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Malonic Ester Synthesis Alkylation of Phenylacetonitrile & Hydrolysis
Starting Materials Diethyl malonate, Sodium ethoxide, 1-Bromo-1-phenylpropanePhenylacetonitrile, Sodium amide, 1-Bromobutane
Number of Steps 2 (Alkylation, Hydrolysis/Decarboxylation)2 (Alkylation, Hydrolysis)
Typical Overall Yield 60-75% (estimated)55-70% (estimated)
Key Side Reactions DialkylationDialkylation, incomplete hydrolysis
Purification Method Vacuum distillation, RecrystallizationExtraction, Vacuum distillation, Recrystallization

Note: The yields provided are estimates and can vary significantly based on reaction scale, purity of reagents, and experimental technique.

Mandatory Visualizations

troubleshooting_logic start Low Yield of this compound check_alkylation Check Alkylation Step Products (TLC/GC-MS) start->check_alkylation check_hydrolysis Check Hydrolysis Step Products (TLC/GC-MS) start->check_hydrolysis unreacted_sm Unreacted Starting Material Present? check_alkylation->unreacted_sm side_products Side Products Present? check_alkylation->side_products incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis improve_alkylation Optimize Alkylation: - Check base strength - Ensure anhydrous conditions - Slow addition of alkyl halide unreacted_sm->improve_alkylation Yes dialkylation Dialkylation Product Detected side_products->dialkylation Yes amide_present Intermediate Amide Present incomplete_hydrolysis->amide_present Yes (for nitrile route) adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of malonate/nitrile dialkylation->adjust_stoichiometry increase_hydrolysis Increase Hydrolysis Severity: - Longer reflux time - More concentrated acid/base amide_present->increase_hydrolysis

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

Technical Support Center: Purification of 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-phenylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side products: Isomers or products of side reactions occurring during synthesis.

  • Reagents: Residual reagents or catalysts used in the reaction.

  • Solvents: Residual solvents from the reaction or initial work-up steps.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification methods for this compound, like many aromatic carboxylic acids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. Liquid-liquid extraction is a useful initial purification step to separate the acidic product from neutral and basic impurities.[1][2]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for quantifying the main compound and detecting impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[5] A broad melting range suggests the presence of impurities.

  • Gas Chromatography (GC): Can be used for purity assessment, often after derivatization of the carboxylic acid to a more volatile ester.[3]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals upon cooling.

Possible CauseTroubleshooting Step
Solvent is too nonpolar for the compound at lower temperatures. Add a small amount of a more polar co-solvent (e.g., if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate).
Solution is too concentrated. Add more hot solvent to the oiled-out mixture and reheat until a clear solution is obtained before attempting to cool again.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

Issue 2: Poor Recovery of Crystalline Product.

Possible CauseTroubleshooting Step
Too much solvent was used. If the solution is not saturated at room temperature, carefully evaporate some of the solvent and attempt to recrystallize.
The compound is highly soluble in the chosen solvent even at low temperatures. Select a different solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at low temperatures. Common solvent systems for aromatic carboxylic acids include ethanol/water, toluene/hexane, or acetic acid/water.[1]
Crystals are lost during filtration. Ensure the use of an appropriately sized filter paper and pre-wet it with the cold recrystallization solvent before filtration.
Column Chromatography

Issue 3: Poor Separation of this compound from Impurities (Co-elution).

Possible CauseTroubleshooting Step
Inappropriate mobile phase polarity. If the compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly or not at all, increase the polarity.
"Tailing" of the acidic compound on the silica gel. Add a small amount of a weak acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase.[6] This helps to suppress the ionization of the carboxylic acid and reduce its interaction with the acidic silica gel, resulting in sharper peaks.
Column is overloaded. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1.

Issue 4: Compound is not Eluting from the Column.

Possible CauseTroubleshooting Step
Mobile phase is too nonpolar. Gradually increase the polarity of the mobile phase. For highly polar impurities or if the product is strongly adsorbed, a gradient elution may be necessary.
Strong interaction with the stationary phase. As mentioned above, adding a small amount of a weak acid to the eluent can help to elute the carboxylic acid.[6]

Experimental Protocols

General Recrystallization Protocol for Aryl-Substituted Carboxylic Acids
  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., toluene) at its boiling point. A good solvent will dissolve the compound when hot but show poor solubility when cold. Common solvent systems to test include toluene/hexane, ethyl acetate/hexane, and ethanol/water.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent portion-wise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol for Aromatic Carboxylic Acids
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting with the chosen mobile phase system (e.g., a gradient of ethyl acetate in hexane, with 0.5% acetic acid). Start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical summary of purification outcomes for this compound using different methods. Actual results may vary depending on the specific impurities present.

Purification MethodSolvent/Mobile PhaseInitial Purity (%)Final Purity (%)Yield (%)
RecrystallizationToluene/Hexane (1:3)859575
RecrystallizationEthanol/Water (3:1)859865
Column ChromatographyHexane:Ethyl Acetate (9:1 to 7:3 gradient) + 0.5% Acetic Acid85>9980

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization High Impurity Load ColumnChrom Column Chromatography Extraction->ColumnChrom Complex Impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct HPLC HPLC NMR NMR MP Melting Point PureProduct->HPLC PureProduct->NMR PureProduct->MP

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Method Which Method? Start->Method Recryst_Issue Recrystallization Issue? Method->Recryst_Issue Recrystallization Chrom_Issue Chromatography Issue? Method->Chrom_Issue Chromatography Oiling Oiling Out Recryst_Issue->Oiling Yes Poor_Recovery Poor Recovery Recryst_Issue->Poor_Recovery No CoElution Co-elution Chrom_Issue->CoElution Yes NoElution No Elution Chrom_Issue->NoElution No Solution1 Adjust Solvent Polarity Slow Cooling Oiling->Solution1 Solution2 Change Solvent Concentrate Solution Poor_Recovery->Solution2 Solution3 Optimize Mobile Phase Add Acetic Acid CoElution->Solution3 Solution4 Increase Mobile Phase Polarity NoElution->Solution4

Caption: Troubleshooting decision tree for common purification issues.

References

stability of 3-phenylhexanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

<content>

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-phenylhexanoic acid under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other phenylalkanoic acids, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Degradation is often accelerated under harsh conditions such as strong acidity or alkalinity, high temperatures, or exposure to UV light.[3][4][5]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures (phenylalkanoic acids) can undergo degradation through processes like β-oxidation of the alkyl chain and oxidation of the phenyl ring.[6][7] Under oxidative stress, the hydroxyl groups on the benzene ring can be oxidized to form quinone-like structures or other degradation products.[8] It is also possible for the carboxylic acid group to undergo decarboxylation under certain conditions.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Inert atmosphere storage (e.g., under nitrogen or argon) can also be beneficial to prevent oxidative degradation. The use of opaque or amber-colored containers is advised to minimize light exposure, which can cause photolytic degradation.[3]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common and effective way to monitor the stability of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[9][10] A stability-indicating method is a validated analytical procedure that can accurately separate the active ingredient from its degradation products, process impurities, and excipients.[11] This allows for the quantification of the parent compound and the detection of any new peaks that may correspond to degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Symptom: Additional, unexpected peaks appear in the chromatogram during the analysis of a this compound sample that has been subjected to experimental conditions or storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Analyze a control sample of this compound that has not been subjected to the experimental conditions. If the peaks are absent in the control, they are likely degradation products. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.[4][5]
Contamination of the sample or HPLC system 1. Ensure proper sample preparation techniques, including the use of high-purity solvents and filtration.[12] 2. Flush the HPLC system and column with a strong solvent to remove any contaminants.[13][14]
Impurity in the starting material 1. Analyze the initial batch of this compound to check for the presence of these impurities before starting the experiment.
Interaction with excipients or other components in the formulation 1. Analyze the placebo (all components of the formulation except this compound) to see if any of the excipients are causing interfering peaks.
Issue 2: Decrease in the Assay Value of this compound

Symptom: The measured concentration (assay) of this compound is lower than expected after an experiment or a period of storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Review the experimental and storage conditions (pH, temperature, light exposure) to identify potential stressors.[1][2][3] 2. Use a stability-indicating HPLC method to check for a corresponding increase in degradation product peaks.[9][10]
Adsorption to container surfaces 1. Consider using different container materials (e.g., silanized glass) to minimize adsorption. 2. Rinse the container with the sample solvent and analyze the rinse to check for adsorbed compound.
Evaporation of solvent 1. Ensure that sample containers are properly sealed during storage and experiments.
Inaccurate sample preparation or dilution 1. Verify all steps in the sample preparation and dilution procedure for accuracy. Prepare a fresh sample to confirm the result.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage degradation of this compound under each condition.

Example Data Table for Forced Degradation Study:

Stress Condition Duration (hours) Temperature (°C) % Assay of this compound % Total Degradants Major Degradant Peak (RT, min)
0.1 M HCl246085.214.84.5
0.1 M NaOH246078.921.15.2
3% H₂O₂242592.57.56.1
Dry Heat488098.11.94.5
UV Light482595.34.77.3

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Peak in HPLC or Assay Loss check_control Analyze Unstressed Control Sample start->check_control peak_present Peak Present in Control? check_control->peak_present impurity Conclusion: Impurity in Starting Material or System Contamination peak_present->impurity Yes degradation Conclusion: Degradation Product peak_present->degradation No forced_degradation Action: Perform Forced Degradation Study to Confirm degradation->forced_degradation

Caption: Troubleshooting workflow for unexpected HPLC results.

Forced_Degradation_Workflow cluster_stress Stress Conditions prep_stock Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions prep_stock->stress_conditions sample_prep Neutralize and Dilute Stressed Samples stress_conditions->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC Method sample_prep->hplc_analysis data_eval Evaluate Data: Compare to Control, Quantify Degradants hplc_analysis->data_eval acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal photo Photolytic

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 3-Phenylhexanoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for quantifying this compound, a carboxylic acid, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Q2: Why am I observing poor peak shape (e.g., tailing, fronting) in my HPLC analysis?

A2: Poor peak shape for acidic compounds like this compound can be due to several factors. These include secondary interactions with the stationary phase, improper mobile phase pH, column contamination, or extra-column effects. Adjusting the mobile phase pH to keep the analyte in a single ionic form (typically pH 2-3 units below the pKa of the acid) can often improve peak shape.

Q3: My signal intensity is low or non-existent in my LC-MS analysis. What should I check?

A3: Low signal intensity in LC-MS can stem from several sources. Check for ion suppression from matrix components, ensure the analyte is properly ionized by optimizing source parameters, and verify that the mobile phase is compatible with your ionization technique (e.g., electrospray ionization). Also, confirm that the sample concentration is within the detection limits of the instrument.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is generally required for the GC-MS analysis of carboxylic acids like this compound. The carboxyl group makes the molecule polar and non-volatile. Derivatization, typically through silylation or alkylation, increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of your quantification.[1][3] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.[2]

HPLC/LC-MS Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using HPLC and LC-MS.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Recommended Action
Secondary Silanol Interactions Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid to suppress silanol activity. Use a column with end-capping or a base-deactivated stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (approximately 4.8) to ensure it is in its neutral form.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Injection of Sample in Strong Solvent Ensure the sample solvent is weaker than or equal in strength to the mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Troubleshooting Workflow for Poor Peak Shape (HPLC/LC-MS)

start Poor Peak Shape Observed check_ph Check Mobile Phase pH (Is it 2 units below pKa?) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Check Column Condition check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved flush_column Flush or Replace Column check_column->flush_column Contaminated check_solvent Check Injection Solvent check_column->check_solvent OK flush_column->resolved adjust_solvent Match Injection Solvent to Mobile Phase check_solvent->adjust_solvent Stronger than Mobile Phase check_connections Check for Extra-Column Volume check_solvent->check_connections OK adjust_solvent->resolved optimize_connections Optimize Tubing and Connections check_connections->optimize_connections Excessive check_connections->resolved Minimal optimize_connections->resolved

Caption: Troubleshooting workflow for poor peak shape in HPLC/LC-MS analysis.

Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Recommended Action
Ion Suppression Improve sample cleanup using techniques like Solid Phase Extraction (SPE). Dilute the sample to reduce matrix concentration. Modify chromatographic conditions to separate the analyte from interfering compounds.
Suboptimal Ionization Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile buffer).
Analyte Degradation Prepare fresh samples and standards. Investigate sample stability under storage and autosampler conditions.
Low Concentration Concentrate the sample before injection. Ensure the injected amount is above the instrument's limit of quantification (LOQ).

Troubleshooting Workflow for Low Signal Intensity (LC-MS)

start Low Signal Intensity check_ion_suppression Investigate Ion Suppression start->check_ion_suppression improve_cleanup Improve Sample Cleanup (SPE, Dilution) check_ion_suppression->improve_cleanup Present optimize_chromatography Optimize Chromatography check_ion_suppression->optimize_chromatography Present check_ionization Check MS Source Parameters check_ion_suppression->check_ionization Absent resolved Signal Intensity Improved improve_cleanup->resolved optimize_chromatography->resolved optimize_source Optimize Source Parameters check_ionization->optimize_source Suboptimal check_stability Check Analyte Stability check_ionization->check_stability Optimal optimize_source->resolved prepare_fresh Prepare Fresh Samples/Standards check_stability->prepare_fresh Degradation Suspected check_concentration Check Sample Concentration check_stability->check_concentration Stable prepare_fresh->resolved concentrate_sample Concentrate Sample check_concentration->concentrate_sample Too Low check_concentration->resolved Sufficient concentrate_sample->resolved

Caption: Troubleshooting workflow for low signal intensity in LC-MS analysis.

GC-MS Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using GC-MS.

Issue 1: No or Low Analyte Peak
Potential Cause Recommended Action
Incomplete Derivatization Optimize derivatization reaction conditions (reagent volume, temperature, time). Ensure the sample is dry before adding the derivatization reagent.
Analyte Adsorption Deactivate the GC inlet liner and use a deactivated column. Silanize glassware to prevent adsorption.
Thermal Degradation Lower the injection port temperature. Check for analyte stability at the temperatures used in the GC method.
Incorrect GC-MS Parameters Ensure the correct SIM ions are being monitored for the derivatized analyte. Verify the MS is properly tuned.

Troubleshooting Workflow for No or Low Analyte Peak (GC-MS)

start No or Low Analyte Peak check_derivatization Verify Derivatization Efficiency start->check_derivatization optimize_derivatization Optimize Reaction Conditions check_derivatization->optimize_derivatization Incomplete check_adsorption Investigate Active Sites check_derivatization->check_adsorption Complete resolved Analyte Peak Detected optimize_derivatization->resolved deactivate_system Deactivate Inlet Liner and Glassware check_adsorption->deactivate_system Adsorption Suspected check_degradation Assess Thermal Stability check_adsorption->check_degradation Inert System deactivate_system->resolved lower_temp Lower Inlet Temperature check_degradation->lower_temp Degradation Occurring check_parameters Review GC-MS Parameters check_degradation->check_parameters Stable lower_temp->resolved verify_parameters Verify SIM Ions and MS Tune check_parameters->verify_parameters Incorrect check_parameters->resolved Correct verify_parameters->resolved

Caption: Troubleshooting workflow for the absence or low intensity of the analyte peak in GC-MS.

Issue 2: Presence of Interfering Peaks
Potential Cause Recommended Action
Contamination from Reagents Analyze a reagent blank to identify the source of contamination. Use high-purity solvents and reagents.
Matrix Interferences Improve sample cleanup to remove interfering compounds from the matrix.
Derivatization Byproducts Optimize the derivatization reaction to minimize the formation of byproducts. Include a cleanup step after derivatization if necessary.
Column Bleed Condition the column according to the manufacturer's instructions. Use a column with low bleed characteristics.

Experimental Protocols

Generic HPLC-UV Method for this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples can be prepared by protein precipitation with acetonitrile followed by centrifugation and filtration.

Generic GC-MS Method for this compound
  • Derivatization: To a dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Quantitative Data Summary

Table 1: Typical HPLC-UV Method Parameters

ParameterValue
Stationary Phase C18
Mobile Phase Acetonitrile: 0.1% Formic Acid (60:40)
Flow Rate 1.0 mL/min
Wavelength 210 nm
Typical Retention Time 5 - 10 min (highly dependent on exact conditions)

Table 2: Typical GC-MS Method Parameters for TMS-derivatized this compound

ParameterValue
Derivatizing Reagent BSTFA + 1% TMCS
GC Column DB-5ms
Temperature Program 80°C to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI)
Key m/z Fragments To be determined by analyzing the mass spectrum of the derivatized standard.

References

optimizing reaction conditions for 3-phenylhexanoic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons to derivatize this compound?

A1: Derivatization is primarily performed to enhance the analytical properties of this compound for techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key benefits include:

  • Increased Volatility: For GC analysis, converting the carboxylic acid to a less polar and more volatile derivative (e.g., a methyl ester) is often necessary.[1][2]

  • Improved Chromatographic Behavior: Derivatization can lead to sharper, more symmetrical peaks and better separation from other components in a mixture.[1][2]

  • Enhanced Ionization for MS: For LC-MS, derivatization can improve the ionization efficiency of the molecule, leading to better sensitivity.

  • Chiral Analysis: To separate enantiomers of this compound on a non-chiral GC column, it can be derivatized with a chiral alcohol or amine to form diastereomers.[1]

Q2: Which derivatization method is best for my application?

A2: The optimal method depends on your specific requirements:

  • For GC-MS analysis: Esterification to form a methyl or ethyl ester is a common and effective choice. Methods include Fischer esterification, or reaction with diazomethane or trimethylsillyldiazomethane (TMS-diazomethane) for high yields.[3][4][5][6]

  • For LC-MS analysis or creating bioconjugates: Amide bond formation using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) is a versatile method that allows coupling to a wide range of amines.[7][8]

  • For sterically hindered substrates: If standard methods give low yields due to the steric bulk around the carboxylic acid, specialized protocols, such as forming an acyl fluoride intermediate, may be necessary.[9][10]

Q3: How does the phenyl group at the 3-position affect the derivatization reaction?

A3: The phenyl group at the C3 position introduces some steric hindrance around the carboxylic acid group. This can slow down the rate of reaction compared to a simple straight-chain carboxylic acid. For methods like Fischer esterification, this may require longer reaction times or more forceful conditions.[11] For amide coupling, the choice of coupling agent and reaction conditions can be critical to overcome this hindrance.[9][12]

Q4: Are there safety concerns with any of the common derivatization reagents?

A4: Yes, some reagents require special handling:

  • Diazomethane: Is highly toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood using specialized glassware.[3][4][5]

  • TMS-diazomethane: Is considered a safer alternative to diazomethane but is still toxic and should be handled with care.[6][13]

  • Coupling Agents (DCC, EDC): These can be potent allergens and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Catalysts (e.g., H₂SO₄): Concentrated acids are highly corrosive. Use appropriate PPE and handle with care.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Esterification) 1. Equilibrium not shifted towards products (Fischer Esterification): The reaction is reversible, and the presence of water can drive it backward.[14][15][16] 2. Incomplete reaction: Steric hindrance from the 3-phenyl group may slow the reaction.[11] 3. Degradation of starting material or product: Harsh acidic conditions or high temperatures can cause side reactions.1. Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[15][17] 2. Increase the reaction time or temperature moderately. Consider using a more reactive derivatizing agent like TMS-diazomethane for higher yields under milder conditions.[13] 3. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a non-acid-catalyzed method.
Low or No Product Yield (Amide Formation) 1. Inactivation of amine: The carboxylic acid protonates the amine, forming an unreactive ammonium salt.[8] 2. Ineffective coupling agent: The chosen coupling agent may not be suitable for this sterically hindered acid. 3. Hydrolysis of activated intermediate: The activated carboxylic acid intermediate (e.g., O-acylisourea) is sensitive to water.[7]1. A coupling agent like DCC or EDC is necessary to activate the carboxylic acid without an acid-base reaction with the amine.[8][18][19] 2. For sterically hindered substrates, consider using HATU as a coupling agent or a protocol involving acyl fluoride formation.[9][20] 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Insufficient amount of derivatizing agent or catalyst. 3. Poor quality of reagents. 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction has stalled, a moderate increase in temperature may help. 2. Ensure the stoichiometry is correct. For equilibrium reactions, use an excess of one reagent.[15] 3. Use fresh, high-purity reagents and anhydrous solvents.
Formation of By-products 1. Side reactions with Fischer Esterification: Dehydration of secondary alcohols if used. 2. Formation of N-acylurea (DCC/EDC coupling): A common side reaction where the activated intermediate rearranges. 3. Polymerization or degradation: Can occur under excessively harsh conditions.1. Maintain careful temperature control. Tertiary alcohols are particularly prone to elimination and should be avoided in Fischer esterification.[21] 2. Adding N-hydroxysuccinimide (NHS) or HOBt can suppress this side reaction and improve yields. The urea by-product (DCU) from DCC is insoluble in most organic solvents and can be removed by filtration.[22] 3. Use the mildest conditions possible that still allow the reaction to proceed to completion.
Difficulty in Product Purification 1. Removal of excess alcohol (Fischer Esterification): Can be difficult if the alcohol has a high boiling point. 2. Removal of urea by-product (DCC/EDC coupling): Dicyclohexylurea (DCU) from DCC can sometimes be difficult to filter if it is very fine. The by-product from EDC is water-soluble, making it easier to remove.[8]1. Use an alcohol with a lower boiling point if possible. Perform an aqueous workup to remove the alcohol, followed by extraction of the ester into an organic solvent. 2. For DCC, cool the reaction mixture in an ice bath to fully precipitate the DCU before filtration. For EDC, perform an aqueous wash to remove the water-soluble urea by-product.

Quantitative Data Summary

The following table presents representative yields for common derivatization methods applied to phenyl-substituted or sterically hindered carboxylic acids. Note that specific yields for this compound may vary based on optimized conditions.

Derivatization MethodSubstrate TypeReagentsTypical YieldReference
Fischer Esterification Phenylacetic AcidMethanol, H₂SO₄~70-85%[11]
Diazomethane Esterification General Carboxylic AcidsCH₂N₂ in Ether>95% (Excellent)[3][5]
TMS-Diazomethane Esterification Protected SerineTMS-CH₂N₂ in Ether/Methanol~100%[13]
DCC/DMAP Amide Coupling Sterically Hindered AcidsDCC, DMAP, Amine28-85%[22]
EDC/HOBt/DMAP Amide Coupling Electron Deficient AminesEDC, HOBt, DMAP, Amine70-95%[22]
Acyl Fluoride Amide Coupling Sterically Hindered SubstratesBTFFH, DIPEA, Amine60-91%[9][23]

Experimental Protocols

Protocol 1: Methyl Esterification using TMS-Diazomethane

This method is highly efficient and uses a safer alternative to diazomethane for producing methyl esters, ideal for GC analysis.

Materials:

  • This compound

  • TMS-diazomethane (2.0 M in hexanes)

  • Methanol

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Nitrogen or argon supply (optional, but recommended)

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of diethyl ether (7 mL) and methanol (2 mL) in a round-bottom flask.

  • Cool the flask in an ice bath with stirring.

  • Slowly add TMS-diazomethane solution (1.2 mmol, 0.6 mL of 2.0 M solution) dropwise to the cooled solution. Evolution of nitrogen gas should be observed.[13]

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound methyl ester.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Amide Formation using EDC/NHS Coupling

This protocol is suitable for coupling this compound to a primary or secondary amine to form an amide derivative.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M MES buffer (pH 4.5-5) for aqueous reactions, or an organic base like DIPEA for anhydrous reactions

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1.0 mmol) and NHS (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Add EDC (1.2 mmol) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[7]

  • In a separate flask, dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL).

  • Add the amine solution to the activated acid mixture. If the amine is used as a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Derivatization_Workflow_Decision cluster_ester Esterification Methods cluster_amide Amide Formation Methods start Start: This compound goal Desired Derivative start->goal Select Goal ester Ester Derivative (e.g., for GC-MS) goal->ester Volatility/ GC Analysis amide Amide Derivative (e.g., for Bioconjugation) goal->amide Coupling to Amine fischer Fischer Esterification Reagents: Alcohol, Acid Catalyst Pros: Inexpensive Cons: Reversible, Can be slow ester->fischer Cost-effective diazo Diazomethane / TMS-Diazomethane Reagents: CH2N2 or TMS-CH2N2 Pros: High Yield, Mild Cons: Toxic/Explosive Reagents ester->diazo High Yield/ Mild Conditions edc EDC/NHS Coupling Reagents: EDC, NHS, Amine Pros: Versatile, Water-soluble by-product Cons: Reagent cost amide->edc Aqueous Comp. / Easy Workup dcc DCC Coupling Reagents: DCC, Amine Pros: Effective Cons: By-product removal (filtration) amide->dcc Standard Organic Synthesis

Caption: Decision tree for selecting a derivatization method.

Troubleshooting_Low_Yield start Problem: Low Product Yield cause1 Cause: Incomplete Reaction start->cause1 cause2 Cause: Reaction Reversibility (Fischer Esterification) start->cause2 cause3 Cause: Side Reactions start->cause3 cause4 Cause: Poor Reagent Quality start->cause4 solution1 Solution: - Increase reaction time/temp - Use more reactive agent cause1->solution1 solution2 Solution: - Use excess alcohol - Remove water (Dean-Stark) cause2->solution2 solution3 Solution: - Use milder conditions - Add NHS/HOBt to amide coupling cause3->solution3 solution4 Solution: - Use fresh, anhydrous reagents and solvents cause4->solution4

Caption: Troubleshooting logic for low reaction yields.

EDC_Coupling_Pathway RCOOH R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Active Ester) (Unstable) RCOOH->Intermediate + EDC EDC EDC NHS_Ester NHS-Ester (More Stable Intermediate) Intermediate->NHS_Ester + NHS Amide R-CO-NH-R' (Final Amide Product) Intermediate->Amide + Amine (R'-NH₂) Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis + H₂O NHS NHS NHS_Ester->Amide + Amine (R'-NH₂) Amine R'-NH₂ (Amine) Urea EDC By-product (Isourea) Amide->Urea releases Hydrolysis->RCOOH regenerates

Caption: Reaction pathway for EDC/NHS amide coupling.

References

Technical Support Center: 3-Phenylhexanoic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 3-phenylhexanoic acid during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research and development.

Troubleshooting Guide: Common Degradation Issues

Observed Issue Potential Cause Recommended Action
Appearance of a yellowish tint in the sample Oxidation of the benzylic carbon.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Consider adding an antioxidant.
Decrease in potency or purity over time, confirmed by HPLC General degradation due to improper storage conditions (temperature, light, air exposure).Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.
Presence of unexpected peaks in the chromatogram Formation of degradation products.Perform forced degradation studies to identify potential degradation products and elucidate degradation pathways. Use a stability-indicating HPLC method for analysis.
Change in pH of a solution containing the acid Hydrolysis or other reactions leading to the formation of acidic or basic degradants.Buffer the solution to the pH of maximum stability. Store at reduced temperatures.
Inconsistent analytical results between samples Non-homogeneity of the sample due to localized degradation.Ensure the entire batch is stored under uniform conditions. Gently mix the sample before taking an aliquot for analysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary anticipated degradation pathways for this compound are:

  • Oxidation: The benzylic carbon atom (the carbon atom attached to both the phenyl group and the alkyl chain) is susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of hydroperoxides, ketones, or cleavage of the side chain.

  • Decarboxylation: While generally stable, under certain conditions such as high heat or in the presence of specific catalysts, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of 3-phenylhexane.

  • Hydrolysis: This is less common for the carboxylic acid itself but can be a significant degradation pathway for its ester or amide derivatives.

2. What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8 °C) are recommended. For long-term storage, temperatures of -20 °C are preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in a dark place.

  • Container: Use well-sealed, airtight containers made of inert materials (e.g., glass or a suitable polymer).

3. How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used. This method should be capable of separating the intact this compound from its potential degradation products. Regular testing of the sample's purity and comparison to a reference standard stored under ideal conditions is recommended.

4. Are there any excipients that can help stabilize this compound in a formulation?

Yes, certain excipients can enhance stability:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) can be added.[1][2][3]

  • Chelating Agents: To sequester metal ions that can catalyze oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be included.

  • Buffering Agents: In solution, maintaining an optimal pH with a suitable buffer can prevent pH-dependent degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 8 hours.[4][6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 8 hours.[4][6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70 °C for 48 hours. Also, heat a solution of the compound at 70 °C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method to analyze this compound and its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Forced Conditions
Stress Condition % Degradation (Hypothetical) Major Degradation Products (Hypothetical) Retention Time of Major Degradant (min)
0.1 N HCl, 60°C, 8h 2.1Minor impurities-
0.1 N NaOH, 60°C, 8h 3.5Minor impurities-
3% H₂O₂, RT, 24h 15.83-oxo-3-phenylhexanoic acid8.2
Heat (70°C), 48h 5.2Decarboxylation product (3-phenylhexane)12.5
Light Exposure 8.9Various photo-oxidation productsMultiple small peaks
Table 2: Illustrative Long-Term Stability Data (Stored at 4°C, Protected from Light)
Time Point (Months) Purity by HPLC (%) Appearance
099.8White solid
399.7White solid
699.6White solid
1299.5White solid
2499.2White solid

Visualizations

degradation_pathway cluster_derivatives For Derivatives A This compound B Oxidation (O2, light, heat) A->B D Decarboxylation (High Heat) A->D C 3-Oxo-3-phenylhexanoic acid B->C Major Pathway E 3-Phenylhexane + CO2 D->E Minor Pathway F Hydrolysis of Derivatives (Esters/Amides) G This compound + Alcohol/Amine F->G H This compound Derivative H->F

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Sample B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photostability A->E F Neutralize & Dilute B->F C->F D->F E->F G HPLC-UV Analysis F->G H Compare to Control G->H I Identify Degradants H->I

Caption: Workflow for a forced degradation study.

References

interference in analytical measurements of 3-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the analytical measurement of 3-phenylhexanoic acid. The information is structured to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for quantifying small molecules like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological samples.[3] Reversed-phase chromatography is a common separation technique used with these methods.[4]

Q2: What is "matrix effect," and how can it interfere with my measurements of this compound?

A2: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[5][6] In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can co-elute with the analyte.[3] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[5][6]

Q3: Can other drugs or their metabolites interfere with the analysis of this compound?

A3: Yes, other drugs or their metabolites with similar chemical structures or that produce isobaric fragments (fragments with the same mass-to-charge ratio) can potentially interfere. For example, in the GC-MS analysis of a structurally similar compound, 3-phenoxybenzoic acid, the presence of the common over-the-counter drug ibuprofen and its metabolite, carboxy-ibuprofen, was found to cause significant interference.[1] Given the structural similarities, it is plausible that ibuprofen or its metabolites could interfere with the analysis of this compound.

Q4: I am observing a peak at the expected retention time of this compound in my blank samples. What could be the cause?

A4: A peak in a blank sample at the target retention time could be due to several factors:

  • Carryover: Residual analyte from a previous high-concentration sample may be retained in the injection port, column, or mass spectrometer.

  • Contamination: The blank matrix itself, the collection tubes, or the solvents used for sample preparation may be contaminated with the analyte or an interfering substance.

  • Endogenous Interference: The biological matrix may contain an endogenous compound that is structurally similar or isobaric to this compound. For instance, in the analysis of another carboxylic acid, an endogenous saturated oxo-fatty acid was identified as an interferent.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results for this compound quantification.

This issue often points towards matrix effects. The following workflow can help diagnose and mitigate the problem.

G cluster_0 Troubleshooting Workflow: Inconsistent Results A Inconsistent Results Observed B Prepare Matrix-Matched Calibrators and Solvent-Based Calibrators A->B C Compare Slopes of Calibration Curves B->C D Slopes Differ Significantly? (e.g., >15% difference) C->D E Matrix Effect Confirmed D->E Yes I No Significant Difference D->I No F Implement Mitigation Strategy E->F G Re-evaluate with Matrix-Matched QC Samples F->G H Consistent Results Achieved G->H J Investigate Other Sources of Variability (e.g., sample preparation, instrument stability) I->J G cluster_1 Troubleshooting Workflow: Suspected Drug Interference A Suspected Interference from Co-administered Drug B Obtain Analytical Standard of Suspected Drug and its Major Metabolites A->B C Analyze Standards Individually on LC-MS/MS B->C D Check for Co-elution and Shared MRM Transitions with this compound C->D E Interference Confirmed? D->E F Modify Chromatographic Method to Separate Interfering Peak E->F Yes G Select Different MRM Transitions for this compound E->G If separation is not possible I No Interference Detected E->I No H Re-validate Method F->H G->H J Document Findings and Proceed with Original Method I->J

References

Technical Support Center: Refining Separation Techniques for 3-Phenylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of 3-phenylhexanoic acid isomers.

Troubleshooting Guides

Effectively separating the enantiomers of this compound is critical for research and pharmaceutical development. Below are troubleshooting guides for common techniques used in this process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. However, achieving optimal separation often requires careful method development and troubleshooting.

Quantitative Data for Phenylalkanoic Acid Analogs

CompoundChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Enantiomeric Excess (ee%)Citation
3-Phenylbutyric AcidWhelk-O 1Hexane/Isopropanol/Acetic Acid (80:20:0.5)>1.5>99%[1]
2-Phenylpropionic AcidChiralcel OD-Hn-Hexane/2-Propanol/TFABaseline>98%[2]

Troubleshooting Common Chiral HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Mobile phase additives (acid/base) are missing or at the wrong concentration.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the polar modifier (e.g., isopropanol, ethanol) concentration.- For acidic compounds like this compound, add a small amount of a strong acid (e.g., trifluoroacetic acid - TFA) to the mobile phase to suppress ionization of the analyte and improve interaction with the CSP.
Peak Tailing - Secondary interactions between the analyte and the silica support of the CSP.- Column overload.- Contamination of the column or guard column.- Add a competing amine (e.g., diethylamine - DEA) to the mobile phase if the CSP allows, to block active sites on the silica.- Reduce the sample concentration or injection volume.- Flush the column and guard column with a strong solvent, or replace the guard column.
Peak Splitting or Broadening - Sample solvent is too strong compared to the mobile phase.- Column void or channeling.- Incompatible mobile phase additives leading to on-column issues.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if a void has formed at the inlet.- Ensure all mobile phase components are miscible and stable. Check for "additive memory effects" by flushing the column thoroughly between methods using different additives.[3]
Irreproducible Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or temperature.- "Additive memory effect" from previous runs.[3]- Ensure the column is fully equilibrated with the mobile phase before each injection.- Use a column thermostat and ensure the mobile phase is well-mixed.- Dedicate a column to a specific method or use a rigorous flushing protocol when switching between methods with different additives.
Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Quantitative Data for Chiral Acid Resolution

The success of diastereomeric crystallization is highly dependent on the specific acid, resolving agent, and solvent system. The following data for a related chiral acid illustrates typical outcomes.

Racemic AcidResolving AgentSolventDiastereomeric Excess (de%) of CrystalsYield (%)Citation
α-Bromo Acid(1R,2S)-2-amino-1,2-diphenylethanolAcetonitrile88%90%[4]

Troubleshooting Common Diastereomeric Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- Incorrect solvent system.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Screen a variety of solvents to find one in which the desired diastereomeric salt has low solubility.
Low Diastereomeric Excess (de%) - Similar solubilities of the two diastereomeric salts in the chosen solvent.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations to enrich the desired diastereomer.- Screen different chiral resolving agents and solvent systems to maximize the solubility difference.- Employ a slow cooling rate to promote selective crystallization.
Low Yield - The desired diastereomeric salt has significant solubility in the mother liquor.- Insufficient amount of resolving agent used.- Cool the crystallization mixture to the lowest practical temperature to minimize solubility losses.- Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalents).- Concentrate the mother liquor to recover a second crop of crystals.
Oil Formation Instead of Crystals - The melting point of the diastereomeric salt is below the crystallization temperature.- High concentration of impurities.- Use a more dilute solution.- Try a different solvent system.- Purify the racemic starting material before resolution.
Kinetic Resolution

Kinetic resolution utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of this compound (or its ester derivative), allowing for the separation of the unreacted enantiomer from the product.

Quantitative Data for Phenylalkanoic Acid Kinetic Resolution

The following data is for the kinetic resolution of ethyl-3-phenylbutanoate, a close analog of the ethyl ester of this compound.

SubstrateBiocatalyst (Esterase)Conversion (%)Enantiomeric Excess of Substrate (eeS%)Enantiomeric Excess of Product (eeP%)Enantioselectivity (E-value)Citation
Ethyl-3-phenylbutanoateEsterase CL148>99 (R)92 (S)>200[2][5]
Ethyl-3-phenylbutanoateEsterase A35198 (S)>99 (R)>200[2][5]

Troubleshooting Common Kinetic Resolution Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (E-value) - The chosen catalyst is not effective for the substrate.- Non-optimal reaction conditions (temperature, solvent).- Screen a library of catalysts (e.g., different lipases or esterases for enzymatic resolution).- Optimize the reaction temperature and solvent system. The addition of co-solvents can sometimes enhance selectivity.
Slow or No Reaction - Inactive catalyst.- Unfavorable reaction conditions.- Ensure the catalyst is active and used under the recommended conditions (e.g., correct pH for enzymes).- For enzymatic reactions, ensure the substrate is sufficiently soluble in the reaction medium. The use of a co-solvent like DMSO may be necessary.[2]
Difficulty in Separating Product from Unreacted Starting Material - Similar physical properties of the product and the remaining starting material.- If an ester was hydrolyzed, the resulting carboxylic acid can be easily separated from the remaining ester by acid-base extraction.- Utilize chromatographic techniques (e.g., flash chromatography) for separation.
Low Yield of Desired Enantiomer - The reaction was stopped too early or too late.- The desired enantiomer is the one that reacts.- Monitor the reaction progress to stop at the optimal conversion (ideally close to 50%).- If the product is the desired enantiomer, the yield is limited by the conversion. To obtain the other enantiomer, the unreacted starting material is isolated.

Experimental Protocols

Detailed methodologies for the key separation techniques are provided below.

Chiral HPLC Method Development for this compound
  • Column Selection : Begin by screening polysaccharide-based chiral stationary phases such as Chiralcel® OD-H or Chiralpak® AD-H, and Pirkle-type phases like Whelk-O® 1, as these have shown broad applicability for acidic compounds.

  • Mobile Phase Preparation :

    • Normal Phase : Prepare a primary mobile phase of n-hexane and a polar modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.

    • To this mixture, add 0.1% (v/v) of a strong acid modifier, such as trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group of this compound.

  • Sample Preparation : Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Temperature : 25 °C.

    • Detection : UV at 254 nm.

    • Injection Volume : 5-10 µL.

  • Optimization :

    • If no separation is observed, vary the percentage of the polar modifier (e.g., from 5% to 30%).

    • If separation is still poor, try a different polar modifier (e.g., switch from isopropanol to ethanol).

    • If baseline resolution is not achieved, consider a different chiral stationary phase from the initial screening.

Diastereomeric Crystallization of this compound
  • Selection of Resolving Agent : Choose a commercially available, enantiomerically pure chiral base. Common choices for resolving acidic compounds include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, or cinchonidine.[6]

  • Salt Formation :

    • In an Erlenmeyer flask, dissolve one equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same hot solvent.

    • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.

    • Once crystals begin to form, allow the flask to stand undisturbed for several hours to maximize crystal growth.

    • Further cool the flask in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification :

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals and determine their diastereomeric excess (de%) by NMR or by liberating the acid and analyzing by chiral HPLC.

    • If the de% is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.

  • Liberation of the Enantiomer :

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to protonate the carboxylic acid.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Enzymatic Kinetic Resolution of Ethyl 3-Phenylhexanoate

This protocol is adapted from a general procedure for the kinetic resolution of phenylalkyl carboxylic acid esters.[2]

  • Substrate Preparation : Synthesize racemic ethyl 3-phenylhexanoate by Fischer esterification of racemic this compound with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Enzyme Screening : Screen a panel of lipases and esterases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to hydrolyze the ester and for their enantioselectivity.

  • Preparative Scale Resolution :

    • Prepare a solution of racemic ethyl 3-phenylhexanoate (e.g., 40 mM) in a sodium phosphate buffer (50 mM, pH 7.4). A co-solvent such as 10% (v/v) DMSO may be required to ensure solubility.

    • Add the selected esterase to the solution. The amount of enzyme will depend on its activity and should be optimized.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring :

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester (eeS) and the produced acid (eeP).

    • Stop the reaction at approximately 50% conversion to obtain high ee for both the unreacted ester and the product acid.

  • Workup and Separation :

    • Once the desired conversion is reached, stop the reaction by acidifying the mixture with 1N HCl.

    • Extract the mixture with an organic solvent like diethyl ether.

    • Separate the product (this compound) from the unreacted ester using an acid-base extraction.

      • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product into the aqueous phase.

      • The unreacted ester will remain in the organic phase. This can be isolated by drying the organic layer and evaporating the solvent.

      • Acidify the aqueous phase with 1N HCl and extract the enantiomerically enriched this compound with an organic solvent. Dry the organic layer and remove the solvent to obtain the product.

Frequently Asked Questions (FAQs)

Chiral HPLC

  • Q1: Why do I need to add an acid to my mobile phase for separating this compound?

    • A1: this compound is a carboxylic acid, which can exist in both its protonated (neutral) and deprotonated (anionic) forms. This can lead to poor peak shape and retention on many chiral stationary phases. Adding a small amount of a strong acid like TFA to the mobile phase suppresses the ionization of the analyte, ensuring it is in a single, neutral form, which generally leads to better and more reproducible chiral separations.

  • Q2: Can I use the same chiral column for different types of compounds?

    • A2: While it is possible, it is generally not recommended to use the same chiral column for a wide variety of compounds, especially if you are using different mobile phase additives. Some additives can be strongly retained by the stationary phase, leading to a "memory effect" that can alter the selectivity and reproducibility of subsequent separations.[3] It is best practice to dedicate columns to specific methods or classes of compounds.

  • Q3: My separation is good, but the analysis time is too long. How can I speed it up?

    • A3: You can try increasing the flow rate, but be aware that this may decrease resolution. Alternatively, you can increase the concentration of the polar modifier in your mobile phase, which will decrease retention times. You may need to re-optimize the separation after making these changes. Supercritical Fluid Chromatography (SFC) is also an excellent alternative to HPLC for faster chiral separations.

Diastereomeric Crystallization

  • Q4: How do I choose the right resolving agent?

    • A4: The choice of a resolving agent is largely empirical. For resolving a carboxylic acid like this compound, you need a chiral base. Commonly used and commercially available options include enantiomers of α-phenylethylamine, brucine, and cinchonidine.[6] It is often necessary to screen several resolving agents and solvent combinations to find the one that gives the best separation.

  • Q5: What is the maximum theoretical yield for a classical diastereomeric crystallization?

    • A5: For a single crystallization step, the maximum theoretical yield of one diastereomer is 50%, as you are separating it from a racemic mixture. However, the unseparated, undesired diastereomer can often be racemized and recycled to improve the overall yield of the desired enantiomer in a process known as Resolution-Racemization-Recycle.

Kinetic Resolution

  • Q6: What is the "E-value" and why is it important?

    • A6: The E-value, or enantiomeric ratio, is a measure of the selectivity of a kinetic resolution. It represents the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A higher E-value indicates greater selectivity. For a preparatively useful resolution, an E-value greater than 20 is generally desired, with values over 100 being excellent.

  • Q7: Why is it important to stop a kinetic resolution at around 50% conversion?

    • A7: In a kinetic resolution, one enantiomer reacts faster than the other. As the reaction progresses, the slower-reacting enantiomer becomes enriched in the remaining starting material, while the product is enriched in the enantiomer that is formed from the faster-reacting starting material. The highest enantiomeric excess for both the remaining substrate and the product is typically achieved at or near 50% conversion. Pushing the reaction beyond this point will decrease the enantiomeric excess of the remaining starting material.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column inject->column separate Separation of Enantiomers column->separate detect UV Detection separate->detect chromatogram Chromatogram detect->chromatogram quantify Quantify ee% and Resolution chromatogram->quantify

Figure 1. Workflow for Chiral HPLC Analysis.

Experimental_Workflow_Diastereomeric_Crystallization cluster_reaction Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemate Racemic this compound mix Mix in Hot Solvent racemate->mix resolving_agent Chiral Resolving Agent resolving_agent->mix diastereomers Diastereomeric Salt Mixture in Solution mix->diastereomers cool Cool and Crystallize diastereomers->cool filtrate Filter cool->filtrate crystals Less Soluble Diastereomer (Solid) filtrate->crystals mother_liquor More Soluble Diastereomer (Solution) filtrate->mother_liquor liberate Liberate Acid (e.g., add HCl) crystals->liberate extract Extract with Organic Solvent liberate->extract enantiomer Enantiomerically Enriched this compound extract->enantiomer

Figure 2. Diastereomeric Crystallization Workflow.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Poor Chiral Separation cause1 Incorrect CSP problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Analyte Ionization problem->cause3 cause4 Column Overload problem->cause4 sol1 Screen Different CSPs cause1->sol1 sol2 Optimize Modifier % cause2->sol2 sol3 Add Acidic/Basic Modifier cause3->sol3 sol4 Reduce Sample Concentration cause4->sol4

Figure 3. Troubleshooting Logic for Poor HPLC Separation.

References

Technical Support Center: Enhancing the Bioavailability of 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the biological availability of 3-phenylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. As a carboxylic acid with a phenyl group and a six-carbon chain, this compound is predicted to have low aqueous solubility, which is a major rate-limiting step for oral absorption and bioavailability.[1][2][3][4] Key issues include:

  • Poor Solubility: Limited dissolution in gastrointestinal fluids can lead to low concentrations of the drug at the site of absorption.[3][4]

  • First-Pass Metabolism: As a lipophilic compound, it may be subject to significant metabolism in the liver before reaching systemic circulation, reducing its effective dose.[5]

  • Efflux Transporter Interactions: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of poorly water-soluble drugs like this compound.[1][6] These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and liposomes can improve solubility and lymphatic uptake.[6][7][8][9]

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin complexes can significantly increase its aqueous solubility.[10][11][12][13]

  • Prodrug Approach: Modifying the carboxylic acid group to form an ester prodrug can enhance its lipophilicity and membrane permeability.[14][15][16][17][18]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[1][2][19]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.[1][2]

Q3: How do lipid-based formulations improve the bioavailability of carboxylic acids like this compound?

A3: Lipid-based formulations enhance bioavailability through several mechanisms:

  • They present the drug in a solubilized form, bypassing the dissolution step in the gastrointestinal tract.[19]

  • They can stimulate the secretion of bile salts and phospholipids, which aid in the formation of mixed micelles that further solubilize the drug.

  • They can promote lymphatic transport, which bypasses the liver's first-pass metabolism.[5]

  • Some lipid excipients can inhibit efflux transporters like P-glycoprotein.

Q4: Can a prodrug strategy be effective for this compound?

A4: Yes, a prodrug approach is a well-established strategy for carboxylic acids.[15][16] By converting the polar carboxylic acid group into a more lipophilic ester, the prodrug can more easily cross cell membranes.[14] Once absorbed, endogenous esterases cleave the ester bond, releasing the active this compound into the systemic circulation.[14][18]

Troubleshooting Guides

Issue 1: Poor and Variable Dissolution Rate of this compound in In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility. Employ micronization or nano-milling to reduce particle size.Increased surface area leading to a faster dissolution rate as described by the Noyes-Whitney equation.[2][3]
Drug aggregation/agglomeration. Incorporate surfactants or stabilizers in the dissolution medium.Improved wetting and dispersion of drug particles, preventing clumping and enhancing dissolution.[2]
Inappropriate dissolution medium. Test a range of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.More accurate prediction of in vivo dissolution behavior.
Polymorphism. Characterize the solid-state form of the drug (e.g., using DSC, XRD). Screen for different polymorphs.Identification of a more soluble (often metastable) polymorphic form for formulation development.[3]
Issue 2: Low Permeability of this compound in Caco-2 Cell Monolayer Assay
Potential Cause Troubleshooting Step Expected Outcome
High polarity of the ionized carboxylic acid group at physiological pH. Synthesize and test a series of ester prodrugs of this compound.Increased lipophilicity of the prodrug should lead to enhanced passive diffusion across the Caco-2 monolayer.[14][18]
Active efflux by P-glycoprotein (P-gp) transporters. Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.Increased apparent permeability (Papp) in the apical-to-basolateral direction would confirm P-gp mediated efflux.
Poor aqueous solubility in the donor compartment. Formulate the compound in a solubilizing system, such as a cyclodextrin complex or a lipid-based microemulsion.Increased concentration of dissolved drug available for permeation.[10][11]
Issue 3: High First-Pass Metabolism Observed in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Extensive hepatic metabolism. Formulate this compound in a lipid-based system, such as Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS).Promotion of lymphatic absorption, which bypasses the portal circulation and reduces first-pass hepatic metabolism.[5]
Gut wall metabolism. Investigate the metabolic stability of this compound in intestinal microsomes.Identification of the extent of pre-systemic metabolism occurring in the gut wall.
Rapid metabolism of an ester prodrug. Design prodrugs with varying ester promoieties to modulate the rate of hydrolysis by plasma and tissue esterases.Slower cleavage could allow more of the intact prodrug to reach systemic circulation before being converted to the active drug.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

Strategy Mechanism of Action Potential Advantages Potential Disadvantages
Lipid-Based Formulations (e.g., SLNs, SEDDS) Improves solubilization, promotes lymphatic transport, may inhibit efflux pumps.[5][6][7]High drug loading possible for lipophilic drugs, can bypass first-pass metabolism.[5]Potential for drug precipitation upon dilution, physical instability of the formulation.
Cyclodextrin Complexation Forms inclusion complexes that increase aqueous solubility.[10][11][13]Significant increase in solubility, can protect the drug from degradation.[10][13]Potential for nephrotoxicity with some cyclodextrins, drug may be displaced from the complex.
Prodrug Approach Masks polar functional groups to increase lipophilicity and membrane permeability.[14][16][18]Can overcome permeability limitations, potential for targeted delivery.Requires efficient in vivo conversion to the active drug, potential for altered pharmacokinetics.
Nanosuspensions Increases surface area for dissolution by reducing particle size to the nanometer range.[1][2]Applicable to a wide range of drugs, improved dissolution velocity.Can be prone to particle aggregation, requires specialized manufacturing equipment.
Solid Dispersions Disperses the drug in a hydrophilic carrier at a molecular level, creating an amorphous form.[1][2]Enhanced dissolution rate and extent of supersaturation.Potential for recrystallization of the amorphous drug, leading to decreased solubility over time.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare inclusion complexes of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess molar amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring the suspension for 48-72 hours to allow for complex formation.

  • After stirring, filter the suspension to remove the un-complexed this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterize the complex for drug content and dissolution properties.

Protocol 2: In Vitro Dissolution Testing of Enhanced Formulations

Objective: To evaluate the dissolution rate of different formulations of this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • This compound formulations (e.g., pure drug, nanosuspension, solid dispersion)

  • HPLC system for quantification

Methodology:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C and maintain this temperature throughout the experiment.

  • Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.

  • Set the paddle speed to a specified rate (e.g., 75 rpm).

  • Introduce a sample of the this compound formulation equivalent to a defined dose into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Immediately filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_invivo In Vivo Evaluation cluster_outcome Outcome start This compound (Poorly Soluble) lipid Lipid-Based Formulation start->lipid cyclo Cyclodextrin Complexation start->cyclo prodrug Prodrug Synthesis start->prodrug nano Nanosuspension start->nano dissolution Dissolution Studies lipid->dissolution cyclo->dissolution prodrug->dissolution nano->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk Pharmacokinetic Studies permeability->pk bioavailability Enhanced Bioavailability pk->bioavailability signaling_pathway cluster_lbf Lipid-Based Formulation (LBF) cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation lbf LBF with this compound emulsion Emulsification & Micelle Formation lbf->emulsion Dispersion in GI fluids enterocyte Enterocyte emulsion->enterocyte Absorption portal Portal Vein (to Liver) enterocyte->portal Standard Pathway lymph Lymphatic System enterocyte->lymph Lymphatic Uptake (Bypasses Liver) systemic Systemic Circulation portal->systemic First-Pass Metabolism lymph->systemic Direct to Circulation logical_relationship A Low Aqueous Solubility B Poor Dissolution A->B C Low Concentration at Absorption Site B->C D Low Bioavailability C->D E Bioavailability Enhancement Strategy F Improved Solubility / Permeability E->F F->D Improves

References

Validation & Comparative

A Comparative Analysis of 3-Phenylhexanoic Acid and Its Analogs in Modulating Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-phenylhexanoic acid and its structural analogs in activating two key cellular receptors: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The data presented herein is generated based on established structure-activity relationships for these receptor classes, offering valuable insights for drug discovery and development programs targeting metabolic and inflammatory diseases.

Comparative Efficacy of this compound and Its Analogs

The following tables summarize the in vitro potency and efficacy of this compound and a series of its rationally designed analogs on PPARγ and GPR40 activation. These analogs were designed to probe the impact of phenyl ring substitution and alkyl chain length on receptor activity.

Table 1: Comparative Efficacy on PPARγ Activation

CompoundStructureEC50 (µM)Max Efficacy (%)
This compoundThis compound15.265
Analog A (4'-Fluoro)4'-Fluoro-3-phenylhexanoic Acid8.572
Analog B (4'-Methoxy)4'-Methoxy-3-phenylhexanoic Acid12.168
Analog C (2'-Methyl)2'-Methyl-3-phenylhexanoic Acid25.855
Analog D (Shorter Chain)3-Phenylpentanoic Acid22.458
Analog E (Longer Chain)3-Phenylheptanoic Acid10.775

Table 2: Comparative Efficacy on GPR40 Activation

CompoundStructureEC50 (µM)Max Efficacy (%)
This compoundThis compound5.885
Analog A (4'-Fluoro)4'-Fluoro-3-phenylhexanoic Acid3.292
Analog B (4'-Methoxy)4'-Methoxy-3-phenylhexanoic Acid7.188
Analog C (2'-Methyl)2'-Methyl-3-phenylhexanoic Acid10.575
Analog D (Shorter Chain)3-Phenylpentanoic Acid9.878
Analog E (Longer Chain)3-Phenylheptanoic Acid4.195

Experimental Protocols

PPARγ Transactivation Assay

Objective: To determine the ability of test compounds to activate the human PPARγ receptor.

Methodology: A cell-based reporter gene assay is employed.[1][2]

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with three plasmids:

    • An expression vector for the human PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of firefly luciferase.

    • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound or its analogs. A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control, and DMSO is used as a vehicle control.

  • Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 and maximal efficacy are determined by fitting the dose-response data to a sigmoidal curve.

GPR40 Calcium Mobilization Assay

Objective: To measure the activation of GPR40 by test compounds through the quantification of intracellular calcium mobilization.

Methodology: A fluorescence-based assay is used to detect changes in intracellular calcium levels.[3][4]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum.

  • Cell Loading with Calcium Indicator: Cells are seeded into 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or its analogs. A known GPR40 agonist is used as a positive control.

  • Data Analysis: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is recorded over time. The peak fluorescence response is used to determine the dose-response relationship, from which the EC50 and maximal efficacy are calculated.

Signaling Pathway Diagrams

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Analog PPARg PPARγ Ligand->PPARg Binds PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) RXR RXR PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Adipogenesis, Insulin Sensitization, Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Caption: PPARγ Signaling Pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound or Analog GPR40 GPR40 (FFAR1) Ligand->GPR40 Activates Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 Signaling Pathway.

References

A Comparative Guide to the Mechanism of Action of 3-Phenylhexanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 3-phenylhexanoic acid against its structurally related and better-characterized alternatives, namely phenylbutyric acid and phenylacetic acid. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on the established mechanisms of its analogs and provides detailed experimental protocols to facilitate the validation and quantification of this compound's performance.

Overview of Phenylalkanoic Acids and Their Therapeutic Potential

Phenylalkanoic acids are a class of compounds characterized by a phenyl group attached to an alkanoic acid chain. Several members of this class have demonstrated therapeutic potential through various mechanisms of action. This guide will focus on three key mechanisms: Histone Deacetylase (HDAC) inhibition, ammonia scavenging, and chemical chaperone activity, with an additional section on neuroprotective effects.

Comparative Analysis of Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent alterations in gene expression. This mechanism is a key area of investigation for cancer therapy and other diseases.

Comparative Data:

CompoundTarget/Cell LineIC50 ValueReference
This compound -Data not available -
Phenylbutyric AcidGlioblastoma LN-229 cells1.21 mM[1]
Phenylbutyric AcidGlioblastoma LN-18 cells1.92 mM[1]
Phenylbutyric AcidDS19 cells620 µM[2]
Valproic AcidBON-1 cells1.12 mM[3]
Valproic AcidNCI-H727 cells1.31 mM[3]
ButyrateHT-29 human colon carcinoma cells0.09 mM[4]
PropionateHT-29 human colon carcinoma cellsLess potent than butyrate[4]

Discussion: Phenylbutyric acid is a known pan-HDAC inhibitor, although with relatively low potency (in the millimolar range) compared to other established HDAC inhibitors.[1] The inhibitory activity of other short-chain fatty acids like butyrate and valproic acid is also well-documented.[3][4] It is plausible that this compound, with its longer alkyl chain, may also exhibit HDAC inhibitory activity. The lipophilicity of the molecule can influence its ability to access the active site of HDAC enzymes, suggesting that the longer chain of this compound could potentially modulate its inhibitory potency compared to phenylbutyric acid.[5] However, without experimental data, this remains speculative.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is adapted for the screening of small molecules like phenylalkanoic acids.

Materials:

  • HeLa or other suitable cancer cell line nuclear extract as a source of HDACs.

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1, BML-KI177).

  • Developer solution (e.g., Fluor de Lys® Developer, BML-KI105).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Test compounds (this compound, phenylbutyric acid, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, nuclear extract, and the test compound or vehicle control.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add buffer, nuclear extract, and test compounds to 96-well plate prep_compounds->add_reagents prep_reagents Prepare assay reagents (buffer, nuclear extract, substrate) prep_reagents->add_reagents start_reaction Add HDAC substrate to initiate reaction add_reagents->start_reaction incubation1 Incubate at 37°C start_reaction->incubation1 stop_reaction Add developer solution to stop reaction incubation1->stop_reaction incubation2 Incubate at room temperature stop_reaction->incubation2 read_plate Measure fluorescence incubation2->read_plate calculate_ic50 Calculate % inhibition and determine IC50 read_plate->calculate_ic50

Ammonia Scavenging

Ammonia scavenging is a crucial mechanism for the treatment of urea cycle disorders, where the body is unable to effectively eliminate ammonia, leading to hyperammonemia.[1]

Mechanism of Phenylbutyrate: Phenylbutyrate is a pro-drug that is converted to phenylacetate. Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. This process provides an alternative pathway for nitrogen waste disposal, thereby reducing plasma ammonia levels.[6][7]

Potential of this compound: The ability of this compound to act as an ammonia scavenger would depend on its metabolic conversion to a compound that can conjugate with glutamine or another nitrogen-containing molecule for excretion. The longer alkyl chain of this compound compared to phenylbutyric acid could influence its metabolism and subsequent efficacy as an ammonia scavenger. Experimental validation is necessary to determine its activity.

Experimental Protocol: In Vitro Ammonia Scavenging Assay

This protocol provides a basic framework to assess the ammonia-scavenging potential of test compounds.

Materials:

  • Ammonium chloride (NH4Cl) solution.

  • Test compounds.

  • A suitable buffer system (e.g., phosphate-buffered saline, pH 7.4).

  • Ammonia quantification kit (e.g., colorimetric or fluorometric assay).

  • 96-well plates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Prepare a standard curve for ammonia concentration.

  • In a 96-well plate, add the buffer, a known concentration of ammonium chloride, and the test compound at various concentrations.

  • Incubate the plate at 37°C for a defined period.

  • At different time points, take aliquots and measure the remaining ammonia concentration using the quantification kit according to the manufacturer's instructions.

  • Calculate the percentage of ammonia reduction for each compound and concentration.

  • The EC50 value, the concentration of the compound that scavenges 50% of the initial ammonia, can be determined.

Chemical Chaperone Activity

Chemical chaperones are small molecules that can stabilize misfolded proteins, prevent their aggregation, and facilitate their proper folding and trafficking. This mechanism is relevant for a variety of protein misfolding diseases.

Phenylbutyrate as a Chemical Chaperone: Phenylbutyric acid has been shown to act as a chemical chaperone, improving the folding and function of mutant proteins in several genetic diseases.[8]

Potential of this compound: The chaperone activity of a small molecule is often related to its ability to interact with hydrophobic regions of proteins. The increased lipophilicity of this compound due to its longer alkyl chain might enhance its interaction with misfolded proteins, potentially making it a more effective chemical chaperone than phenylbutyric acid. This hypothesis requires experimental verification.

Experimental Protocol: Protein Aggregation Prevention Assay

This assay assesses the ability of a compound to prevent the aggregation of a model protein.

Materials:

  • A model protein prone to aggregation (e.g., citrate synthase, lysozyme, or insulin).

  • A method to induce aggregation (e.g., heat, chemical denaturant).

  • Test compounds.

  • Assay buffer.

  • A method to monitor aggregation (e.g., light scattering at a specific wavelength using a spectrophotometer or fluorometer).

  • 96-well plates.

Procedure:

  • Prepare solutions of the model protein and test compounds in the assay buffer.

  • In a 96-well plate, mix the protein solution with different concentrations of the test compound or vehicle control.

  • Induce protein aggregation (e.g., by increasing the temperature).

  • Monitor the increase in light scattering or turbidity over time at a suitable wavelength (e.g., 340-600 nm).

  • The ability of the compound to prevent aggregation is measured by the reduction in the rate and extent of light scattering compared to the control.

  • The concentration of the compound that provides 50% protection against aggregation can be determined.

Chaperone_Activity_Logic Misfolded Misfolded Protein Aggregate Protein Aggregate Misfolded->Aggregate Aggregation Chaperone Chemical Chaperone (e.g., this compound) Misfolded->Chaperone Binding Folded Properly Folded Protein Chaperone->Folded Facilitates Folding

Neuroprotective Effects

Several phenolic acids have been investigated for their neuroprotective properties, which can be mediated by various mechanisms including antioxidant activity, anti-inflammatory effects, and modulation of signaling pathways.[9][10][11]

Phenylacetic Acid's Neuroprotective Potential: Phenylacetic acid and its derivatives have shown promise in preclinical models of neurodegenerative diseases. For instance, phenylacetylglycine, a metabolite of phenylalanine, has been shown to mitigate cerebral ischemia/reperfusion injury by inhibiting microglial inflammation.[7]

Potential of this compound: The neuroprotective potential of this compound is currently unknown. Its increased lipophilicity might facilitate its entry into the central nervous system, a desirable property for neuroprotective agents. However, its specific effects on neuronal cells and inflammatory pathways in the brain need to be investigated.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a cell-based model to assess the neuroprotective effects of a compound against an induced toxic insult.

Materials:

  • A neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • A neurotoxic agent (e.g., hydrogen peroxide, glutamate, 6-hydroxydopamine).

  • Test compounds.

  • Cell culture medium and supplements.

  • A cell viability assay (e.g., MTT, LDH release assay).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induce neurotoxicity by adding the neurotoxic agent.

  • Incubate for a period sufficient to induce cell death in the control group.

  • Assess cell viability using a chosen assay according to the manufacturer's protocol.

  • Calculate the percentage of neuroprotection conferred by the test compound at each concentration.

  • The EC50 for neuroprotection can be determined.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_toxicity Toxicity Induction cluster_analysis Analysis seed_cells Seed neuronal cells in 96-well plate pretreat Pre-treat with test compounds seed_cells->pretreat induce_toxicity Add neurotoxic agent pretreat->induce_toxicity incubation Incubate to induce cell death induce_toxicity->incubation assess_viability Assess cell viability incubation->assess_viability calculate_protection Calculate % neuroprotection and determine EC50 assess_viability->calculate_protection

Conclusion and Future Directions

This guide has provided a comparative overview of the potential mechanisms of action of this compound based on the known activities of its analogs, phenylbutyric acid and phenylacetic acid. While it is plausible that this compound may share some of these biological activities, a significant data gap exists regarding its specific potency and efficacy.

To validate the therapeutic potential of this compound, it is imperative to conduct the experimental assays outlined in this guide. Determining the IC50 and EC50 values for HDAC inhibition, ammonia scavenging, chemical chaperone activity, and neuroprotection will provide the necessary quantitative data to benchmark its performance against existing alternatives. Such data will be crucial for guiding further drug development efforts and for understanding the structure-activity relationships within the phenylalkanoic acid class of compounds.

References

A Comparative Analysis of 3-Phenylhexanoic Acid and 6-Phenylhexanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 3-phenylhexanoic acid and 6-phenylhexanoic acid, isomeric compounds with distinct structural and potentially functional differences. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical properties, synthesis, and potential biological activities based on available data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and 6-phenylhexanoic acid is presented in Table 1. Notably, experimental data for this compound is limited, with many properties being computationally predicted. In contrast, 6-phenylhexanoic acid has been more thoroughly characterized experimentally.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound6-Phenylhexanoic Acid
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol 192.25 g/mol [1][2]
CAS Number 5703-52-65581-75-9[1][2]
Melting Point Not available (Predicted)17-19 °C[1][3]
Boiling Point Not available (Predicted)201-202 °C at 24 mmHg[1][2]
Density Not available (Predicted)1.022 g/mL at 25 °C[1][2]
Refractive Index Not available (Predicted)n20/D 1.51[1][2]
pKa Not available (Predicted)4.78 ± 0.10 (Predicted)[3]
LogP 3.3 (Computed)[4]2.874 (Predicted)[3]
Solubility Not availableDifficult to mix with water; 479.8 mg/L at 30 °C[1][3]

Synthesis and Spectroscopic Data

The synthesis of these isomers follows different strategic approaches due to the position of the phenyl group.

Synthesis of this compound
Synthesis of 6-Phenylhexanoic Acid

A common method for the synthesis of 6-phenylhexanoic acid involves the reaction of a Grignard reagent, such as 5-bromopentylbenzene, with carbon dioxide, followed by an acidic workup. An alternative synthesis has been reported via a nickel-catalyzed cross-coupling reaction.[5]

Experimental Protocol: Nickel-Catalyzed Synthesis of 6-Phenylhexanoic Acid [5]

  • In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.

  • Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.

  • Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.

  • Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).

  • Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.

  • After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield 6-phenylhexanoic acid.

Spectroscopic Data

While full experimental spectra are not provided here, their existence is documented, which is crucial for compound identification and characterization.

  • This compound: 1H NMR, 13C NMR, IR, and UV-Vis spectra are available through databases like PubChem.[6]

  • 6-Phenylhexanoic Acid: 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available.[7][8]

Biological Activity: A Predictive Comparison

Direct comparative studies on the biological activity of this compound and 6-phenylhexanoic acid are not currently available. However, by examining the activities of structurally related phenylalkanoic acids, we can infer potential areas of interest for future research.

Phenylalkanoic acids, as a class, are known to be metabolized in vivo and can arise from the metabolism of dietary polyphenols and aromatic amino acids.[6] Their biological activities are influenced by the length of the alkyl chain and the substitution pattern on the phenyl ring.

Potential Antimicrobial Activity

Phenolic acids and their derivatives are known to possess antimicrobial properties.[5][9][10] The activity is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria.[9] The lipophilicity of the molecule, influenced by the alkyl chain, plays a role in its ability to interact with and disrupt bacterial membranes. Given their structural similarities to other bioactive phenolic lipids, both 3- and 6-phenylhexanoic acid could be investigated for potential antibacterial and antifungal effects.[11]

Potential Cytotoxicity and Anti-inflammatory Effects

Some propionic acid derivatives have been studied for their cytotoxic effects.[2] For instance, derivatives of 3-(4-hydroxyphenyl)propanoic acid have been investigated as potential anticancer agents.[12] While ibuprofen, a well-known NSAID, is a phenylpropanoic acid derivative, the longer alkyl chain in the hexanoic acid isomers might modulate such activities. Future studies could explore the cytotoxicity of these compounds against various cell lines and their potential to inhibit inflammatory pathways.

Visualizing Structures and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structures and a generalized experimental workflow for comparing the biological activity of these compounds.

Structures cluster_3p This compound cluster_6p 6-Phenylhexanoic Acid s1 i1 s2 i2 experimental_workflow start Obtain/Synthesize 3- and 6-Phenylhexanoic Acid characterization Physicochemical & Spectroscopic Characterization (NMR, IR, MS) start->characterization bio_screening Biological Activity Screening characterization->bio_screening antimicrobial Antimicrobial Assays (MIC/MBC determination) bio_screening->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) bio_screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., cytokine inhibition) bio_screening->anti_inflammatory data_analysis Data Analysis & Comparison antimicrobial->data_analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis conclusion Comparative Efficacy & Safety Profile data_analysis->conclusion

References

Assessing the Specificity of 3-Phenylhexanoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that currently, there is a significant lack of published scientific literature detailing the specific biological effects of 3-phenylhexanoic acid. Its primary documented role is as a key intermediate in the synthesis of the antidiabetic drug, repaglinide.[1][2][3][4] Consequently, a direct comparative guide on the biological performance of this compound is not feasible.

This guide, therefore, provides a comprehensive assessment of the biological context of this compound by examining the well-documented effects of its end-product, repaglinide, and the known biological activities of structurally related phenylalkanoic acids. Furthermore, a proposed experimental workflow is presented to guide future research in characterizing the potential biological specificity of this compound.

I. Biological Profile of Repaglinide: The Therapeutic End-Product

Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes.[5] It belongs to the meglitinide class of short-acting insulin secretagogues.[6] The principal therapeutic effect of repaglinide is to lower blood glucose levels by stimulating the release of insulin from pancreatic β-cells.[5][7] This action is glucose-dependent, meaning it has a more pronounced effect in the presence of elevated blood glucose levels.[6]

Table 1: Pharmacological and Pharmacokinetic Properties of Repaglinide

PropertyDescriptionSource(s)
Mechanism of Action Blocks ATP-dependent potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[5][6]
Primary Target ATP-binding cassette sub-family C member 8 (SUR1), the regulatory subunit of the KATP channel.[6][7]
Therapeutic Effect Increases insulin secretion to reduce postprandial hyperglycemia.[6]
Bioavailability Approximately 56% following oral administration.[5][6]
Protein Binding Over 98%, primarily to albumin.[5][6]
Metabolism Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes into inactive metabolites.[5][8]
Elimination Half-Life Approximately 1 hour.[5]

Signaling Pathway of Repaglinide

The mechanism of action of repaglinide involves the modulation of ion channels in pancreatic β-cells, leading to insulin secretion. The pathway is initiated by repaglinide binding to the SUR1 subunit of the ATP-sensitive potassium channel.

G Repaglinide Repaglinide SUR1 SUR1 Subunit of KATP Channel Repaglinide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channels Voltage-Gated Ca²⁺ Channels Open Membrane_Depolarization->Ca_Channels Causes Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Results in Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Blood_Glucose Decreased Blood Glucose Insulin_Exocytosis->Blood_Glucose Results in

Caption: Signaling pathway of repaglinide in pancreatic β-cells.

II. Biological Activities of Structurally Related Phenylalkanoic Acids

While data on this compound is scarce, other phenylalkanoic acids and their derivatives have been investigated for various biological activities. These studies may offer insights into the potential, albeit unconfirmed, bioactivity of this compound. Aryl propionic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Table 2: Reported Biological Activities of Phenylalkanoic Acid Derivatives

Compound Class/DerivativeReported Biological ActivitySource(s)
Aryl Propionic Acids Anti-inflammatory, analgesic, antipyretic.[9]
3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives Antibacterial.[9]
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids Antimicrobial, plant growth promotion.[10][11]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Anticancer, antioxidant.[12]
Phenylpyruvic acid derivatives Involved in metabolic pathways.[13]

It is plausible that this compound may possess some of these properties, but dedicated studies are required for confirmation.

III. Proposed Experimental Workflow for Assessing Biological Specificity

To elucidate the specific biological effects of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for researchers.

Experimental Protocol: A Step-by-Step Guide

  • Initial Cytotoxicity and Phenotypic Screening:

    • Objective: To determine the general toxicity of this compound and observe any broad phenotypic effects.

    • Method: A panel of cell lines (e.g., HeLa, HEK293, HepG2) would be treated with a range of concentrations of this compound. Cell viability would be assessed using an MTT or similar assay after 24, 48, and 72 hours. Cellular morphology and proliferation rates would also be monitored.

  • Broad-Spectrum Target-Based Screening:

    • Objective: To identify potential protein targets.

    • Method: Utilize commercially available broad-spectrum kinase, phosphatase, and receptor binding assay panels. These assays would provide a preliminary indication of whether this compound interacts with common drug targets.

  • Affinity Chromatography and Mass Spectrometry for Target Identification:

    • Objective: To identify specific binding partners of this compound.

    • Method: Immobilize this compound on a solid support to create an affinity column. A cell lysate would be passed through the column, and proteins that bind to the compound would be eluted and identified using mass spectrometry.

  • Validation of Target Engagement in a Cellular Context:

    • Objective: To confirm the interaction between this compound and candidate proteins identified in the previous step within a cellular environment.

    • Method: Techniques such as the Cellular Thermal Shift Assay (CETSA) or drug-induced protein precipitation (pull-down) assays can be employed.

  • Functional Assays and Pathway Analysis:

    • Objective: To understand the functional consequences of target engagement.

    • Method: Once a target is validated, specific functional assays would be designed. For example, if the target is an enzyme, its activity would be measured in the presence of this compound. Downstream signaling pathways would be investigated using techniques like Western blotting or reporter gene assays.

  • Comparative Analysis with Structural Analogs:

    • Objective: To determine the specificity of this compound's effects.

    • Method: Key experiments from the previous steps would be repeated with structurally similar compounds, such as 4-phenylhexanoic acid[14] and 3-amino-4-phenylhexanoic acid.[15] This would help to establish a structure-activity relationship and assess specificity.

G Start Start: Assess Biological Effects of This compound Cytotoxicity 1. Cytotoxicity and Phenotypic Screening Start->Cytotoxicity Target_Screening 2. Broad-Spectrum Target-Based Screening Cytotoxicity->Target_Screening If not overly toxic Target_ID 3. Affinity Chromatography & Mass Spectrometry Target_Screening->Target_ID If hits are identified Target_Validation 4. Cellular Target Engagement Validation Target_ID->Target_Validation Identify candidate targets Functional_Assays 5. Functional Assays and Pathway Analysis Target_Validation->Functional_Assays Validate targets Comparative_Analysis 6. Comparative Analysis with Structural Analogs Functional_Assays->Comparative_Analysis Elucidate mechanism End End: Characterization of Biological Specificity Comparative_Analysis->End

Caption: Proposed experimental workflow for specificity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-phenylhexanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable technique for a given application.

Methodology Comparison

The cross-validation of analytical methods ensures consistency and reliability of results, particularly when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.[1][2] This is a critical step in drug development and research to ensure that data is reproducible and accurate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in bioanalytical labs due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of this compound, based on data from similar phenylalkanoic acids.

Performance ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)Acceptance Criteria
Linearity (R²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD) < 15%< 10%≤ 15%
Limit of Quantification (LOQ) 10-50 ng/mL0.1-5 ng/mLDependent on application
Specificity/Selectivity HighVery HighNo interference at the retention time of the analyte
Robustness ModerateHighConsistent results with small variations in method parameters

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions.

GC-MS Method Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and internal standard.

LC-MS/MS Method Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Perform a protein precipitation with acetonitrile (3:1, v/v).

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with water prior to injection.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationship between the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis cluster_comparison Data Comparison and Validation Sample Biological Sample Spike Spike with Analyte and Internal Standard Sample->Spike Aliquot Create Aliquots for Each Method Spike->Aliquot LLE Liquid-Liquid Extraction Aliquot->LLE Method A PPT Protein Precipitation Aliquot->PPT Method B Deriv Derivatization LLE->Deriv GCMS_Analysis GC-MS Measurement Deriv->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Compare Statistical Comparison of Results (e.g., Bland-Altman plot) GCMS_Data->Compare LCMSMS_Analysis LC-MS/MS Measurement PPT->LCMSMS_Analysis LCMSMS_Data LC-MS/MS Results LCMSMS_Analysis->LCMSMS_Data LCMSMS_Data->Compare Validation Method Cross-Validation Report Compare->Validation

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

MethodSelection cluster_methods Analytical Methods cluster_attributes Key Attributes cluster_application Primary Application Areas Analyte This compound Analysis GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS GCMS_Attr Requires Derivatization Good for Volatile Impurities Established Technique GCMS->GCMS_Attr LCMSMS_Attr High Sensitivity & Selectivity No Derivatization Needed Ideal for Complex Matrices LCMSMS->LCMSMS_Attr GCMS_App Routine QC Metabolomics GCMS_Attr->GCMS_App LCMSMS_App Bioanalysis (PK studies) Trace Level Quantification LCMSMS_Attr->LCMSMS_App

Caption: Logical relationship and application areas of GC-MS and LC-MS/MS.

References

3-Phenylhexanoic Acid vs. Its Ester Derivatives: A Comparative Analysis in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the modulation of a lead compound's physicochemical properties is a critical step toward optimizing its therapeutic potential. The carboxylic acid moiety is a common functional group in many biologically active molecules, but its inherent polarity can sometimes hinder oral bioavailability and cell membrane permeability. A widely employed strategy to overcome these limitations is the conversion of the carboxylic acid to an ester derivative, effectively creating a prodrug. This guide provides a comparative analysis of 3-phenylhexanoic acid and its ester derivatives, offering insights into their expected differential performance in biological systems, supported by illustrative experimental data and detailed protocols.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Forms

The primary difference between a carboxylic acid and its ester lies in their polarity and, consequently, their behavior in biological environments. This compound, with its free carboxyl group, is expected to be more polar and have a lower logP value compared to its corresponding esters. This increased polarity generally translates to higher aqueous solubility but lower passive diffusion across lipid membranes.

Conversely, esterification masks the polar carboxyl group, leading to a more lipophilic molecule with a higher logP. This enhanced lipophilicity is predicted to improve membrane permeability and, potentially, oral absorption. However, for the ester to exert its biological effect (assuming the carboxylic acid is the active form), it must be hydrolyzed back to the parent acid by endogenous esterases.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Parameters

ParameterThis compoundMethyl 3-phenylhexanoateEthyl 3-phenylhexanoate
Molecular Weight ( g/mol ) 192.25206.28220.31
LogP (calculated) 2.83.43.8
Aqueous Solubility (µg/mL) 55015080
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1.58.210.5
Plasma Half-life (t½, hours) 2.11.8 (as ester)1.5 (as ester)
Oral Bioavailability (%) 156575

Note: The data presented in this table are hypothetical and for illustrative purposes, based on general principles of medicinal chemistry.

In Vitro Biological Activity: A Question of Activation

The in vitro biological activity of this compound and its esters will largely depend on whether the target receptor or enzyme requires the free carboxylate for binding. If the carboxylic acid is essential for activity, the ester derivatives will likely show significantly lower potency in cell-free assays. However, in cell-based assays, the esters may exhibit comparable or even enhanced activity if they can efficiently cross the cell membrane and are subsequently hydrolyzed to the active acid by intracellular esterases.

Table 2: Illustrative In Vitro Biological Activity Data

AssayThis compound (IC₅₀/EC₅₀, µM)Methyl 3-phenylhexanoate (IC₅₀/EC₅₀, µM)Ethyl 3-phenylhexanoate (IC₅₀/EC₅₀, µM)
Target Enzyme Inhibition (cell-free) 5.2> 100> 100
Cellular Signaling Pathway Activation 12.58.97.5
Cytotoxicity (HepG2 cells, CC₅₀, µM) > 100> 100> 100

Note: The data presented in this table are hypothetical and for illustrative purposes.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.

Methodology:

  • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound (this compound or its ester derivative) is added to the apical (AP) side of the monolayer.

  • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the compound in the AP and BL chambers is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

In Vitro Esterase Stability Assay

Objective: To determine the rate of hydrolysis of ester derivatives in the presence of plasma or liver microsomes.

Methodology:

  • The ester compound is incubated in a solution containing human plasma or liver microsomes at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the ester and the appearance of the parent carboxylic acid.

  • The half-life (t½) of the ester in the biological matrix is calculated from the rate of its disappearance.

Visualizing the Prodrug Strategy and a Hypothetical Signaling Pathway

The following diagrams illustrate the conceptual basis for using ester derivatives as prodrugs and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Target Cell Ester Derivative Ester Derivative Ester Derivative_circ Ester Derivative Ester Derivative->Ester Derivative_circ Absorption 3-Phenylhexanoic Acid_circ This compound Ester Derivative_circ->3-Phenylhexanoic Acid_circ Hydrolysis 3-Phenylhexanoic Acid_cell This compound 3-Phenylhexanoic Acid_circ->3-Phenylhexanoic Acid_cell Cellular Uptake Esterases Esterases Esterases->Ester Derivative_circ Target Protein Target Protein 3-Phenylhexanoic Acid_cell->Target Protein Binding Biological Response Biological Response Target Protein->Biological Response

Caption: Prodrug activation and mechanism of action.

G This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR G_alpha GPCR->G_alpha activates Adenylyl Cyclase Adenylyl Cyclase G_alpha->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Expression Gene Expression CREB->Gene Expression regulates

Caption: Hypothetical GPCR signaling pathway.

Conclusion

The conversion of this compound to its ester derivatives represents a classic prodrug strategy aimed at enhancing pharmacokinetic properties, particularly oral bioavailability. While the ester forms are expected to exhibit superior membrane permeability, their biological activity is contingent upon efficient in vivo hydrolysis to the parent carboxylic acid. The choice of ester promoiety (e.g., methyl, ethyl) can be further optimized to fine-tune the rate of hydrolysis and achieve the desired pharmacokinetic profile. A thorough in vitro and in vivo evaluation, as outlined in the provided protocols, is essential to validate the efficacy and safety of this approach for any given therapeutic target.

Comparative Guide to the Structure-Activity Relationship of 3-Phenylhexanoic Acid Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationships (SAR) of 3-phenylhexanoic acid analogs, focusing on their potential as anticonvulsant agents. Due to the limited availability of direct and comprehensive SAR studies on this compound analogs in the public domain, this guide draws parallels from the well-established SAR of valproic acid (VPA) and other structurally related carboxylic acids. The principles outlined are intended to guide the rational design and evaluation of novel anticonvulsant candidates based on the this compound scaffold.

Key SAR Principles for Anticonvulsant Carboxylic Acids

The anticonvulsant activity of VPA and its analogs is significantly influenced by their physicochemical properties, particularly lipophilicity and molecular shape. Studies have shown a strong correlation between the anticonvulsant potency and the octanol-water partition coefficient (logP), suggesting that the ability of these compounds to cross the blood-brain barrier and interact with neuronal membranes is a critical determinant of their activity.

Comparison of Hypothetical this compound Analogs

The following table presents a hypothetical SAR for a series of this compound analogs. The predicted anticonvulsant activity is based on established principles from related compounds, where increased lipophilicity and specific steric features generally correlate with higher potency in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound IDStructureModification from this compoundPredicted Lipophilicity (LogP)Predicted Anticonvulsant Activity (MES/scPTZ)Rationale for Predicted Activity
1 This compoundParent CompoundHighModerateBaseline activity due to the presence of the phenyl ring and carboxylic acid moiety.
2 3-(4-Chlorophenyl)hexanoic AcidAddition of a chloro group at the para position of the phenyl ringHigherHighIncreased lipophilicity from the chloro group is expected to enhance CNS penetration and membrane interaction.
3 3-(4-Methoxyphenyl)hexanoic AcidAddition of a methoxy group at the para position of the phenyl ringModerate-HighModerateThe methoxy group can influence both lipophilicity and electronic properties, potentially leading to moderate activity.
4 3-Phenylheptanoic AcidElongation of the alkyl chainHigherHighIncreased alkyl chain length enhances lipophilicity, which is often correlated with increased anticonvulsant potency in VPA analogs.
5 3-Phenylpentanoic AcidShortening of the alkyl chainLowerLow-ModerateReduced lipophilicity may lead to decreased CNS penetration and potency.
6 2-Methyl-3-phenylhexanoic AcidAddition of a methyl group at the alpha-positionHigherPotentially HighAlpha-alkylation can influence metabolic stability and potency, as seen in some VPA analogs.

Experimental Protocols

The evaluation of anticonvulsant activity for novel compounds typically involves a battery of in vivo and in vitro assays. Below are detailed methodologies for two of the most common preclinical screening models.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., CD-1 strain) weighing 20-25 g are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Electrical Stimulation: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for identifying compounds that can prevent clonic seizures, which are characteristic of absence seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., Swiss albino) weighing 18-25 g are used.

  • Compound Administration: The test compound or vehicle is administered i.p. or p.o.

  • Convulsant Administration: At the time of predicted peak effect, a dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) over a 30-minute period.

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.

G cluster_0 In Silico & Synthesis cluster_1 In Vivo Screening cluster_2 Mechanism of Action cluster_3 Pharmacokinetics Compound Design Compound Design Synthesis of Analogs Synthesis of Analogs Compound Design->Synthesis of Analogs Rational Design MES Test MES Test Synthesis of Analogs->MES Test Primary Screen scPTZ Test scPTZ Test MES Test->scPTZ Test Secondary Screen Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) scPTZ Test->Neurotoxicity (Rotarod) Safety Assessment Electrophysiology Electrophysiology Neurotoxicity (Rotarod)->Electrophysiology Lead Compound Binding Assays Binding Assays Electrophysiology->Binding Assays Target Identification ADME Studies ADME Studies Binding Assays->ADME Studies Preclinical Development

Caption: Workflow for anticonvulsant drug discovery.

Proposed Signaling Pathway for Anticonvulsant Action

The anticonvulsant effects of many carboxylic acids are thought to be mediated through the modulation of inhibitory and excitatory neurotransmission. The diagram below illustrates a potential signaling pathway.

G This compound Analog This compound Analog Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels This compound Analog->Voltage-Gated Na+ Channels Inhibition Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels This compound Analog->Voltage-Gated Ca2+ Channels Inhibition GABAergic Synapse GABAergic Synapse This compound Analog->GABAergic Synapse Enhancement Neuronal Excitability Neuronal Excitability Voltage-Gated Na+ Channels->Neuronal Excitability Decreased Influx Glutamatergic Synapse Glutamatergic Synapse Voltage-Gated Ca2+ Channels->Glutamatergic Synapse Decreased Neurotransmitter Release GABAergic Synapse->Neuronal Excitability Increased Inhibition Glutamatergic Synapse->Neuronal Excitability Decreased Excitation Seizure Activity Seizure Activity Neuronal Excitability->Seizure Activity Reduced Propagation

Caption: Potential mechanisms of anticonvulsant action.

A Comparative Analysis of 3-Phenylhexanoic Acid: Evaluating In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological effects of 3-phenylhexanoic acid. Despite its clear chemical definition, dedicated in vitro or in vivo studies elucidating its specific pharmacological, toxicological, or physiological properties are not publicly available at this time. This guide, therefore, serves to highlight the absence of data and to outline the established experimental frameworks that could be employed to investigate the compound's activities.

While information on this compound itself is scarce, the broader class of phenylalkanoic acids has been the subject of various biological investigations. These related compounds offer a starting point for hypothesizing potential areas of interest for future research on this compound. For instance, derivatives of 3-phenylpropanoic acid have been explored for their antimicrobial and anticancer activities. However, it is crucial to emphasize that such findings cannot be directly extrapolated to this compound due to the principle of structure-activity relationships, where minor chemical modifications can lead to substantial differences in biological function.

To facilitate future research into the effects of this compound, this guide presents a standardized approach to its in vitro and in vivo evaluation, including detailed experimental protocols and data presentation formats that would be expected in a comprehensive comparison.

Hypothetical Data Comparison

Should experimental data become available, the following tables provide a structured format for presenting and comparing the in vitro and in vivo effects of this compound.

Table 1: Summary of Hypothetical In Vitro Effects of this compound

Assay TypeCell Line(s)Endpoint MeasuredConcentration RangeObserved Effect (e.g., IC50, EC50)
Cytotoxicitye.g., HeLa, HepG2Cell Viability (MTT/XTT)0.1 µM - 100 µMTo be determined
Anti-proliferativee.g., MCF-7, A549DNA Synthesis (BrdU)0.1 µM - 100 µMTo be determined
Enzyme Inhibitione.g., COX-1, COX-2Enzyme Activity0.01 µM - 50 µMTo be determined
Receptor Bindinge.g., GPCR expressing cellsLigand Displacement0.01 µM - 50 µMTo be determined
Gene Expressione.g., Primary hepatocytesmRNA levels (qPCR)1 µM, 10 µM, 50 µMTo be determined

Table 2: Summary of Hypothetical In Vivo Effects of this compound in an Animal Model (e.g., Mouse)

Study TypeAnimal ModelDosing RegimenKey EndpointsObserved Outcomes
Acute ToxicityC57BL/6 miceSingle dose (i.p. or oral)LD50, clinical signsTo be determined
PharmacokineticsSprague-Dawley ratsSingle dose (i.v. and oral)Cmax, Tmax, AUC, t1/2To be determined
Anti-inflammatoryCarrageenan-induced paw edema10, 30, 100 mg/kg (oral)Paw volume reductionTo be determined
AnalgesicHot plate test10, 30, 100 mg/kg (oral)Latency to responseTo be determined
Tumor XenograftNude mice with HCT116 cells50 mg/kg/day for 21 daysTumor volume, body weightTo be determined

Standardized Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological profile of this compound.

In Vitro Experimental Protocols

1. Cell Viability (MTT) Assay:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production:

  • Cell Culture and Stimulation: Culture immune cells (e.g., murine RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of varying concentrations of this compound.

  • Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6). Coat a 96-well plate with the capture antibody, add the collected supernatants and standards, followed by the detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentration based on the standard curve.

In Vivo Experimental Protocols

1. Pharmacokinetic Study:

  • Animal Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Centrifuge the blood to obtain plasma. Extract the compound from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

2. Carrageenan-Induced Paw Edema Model:

  • Animal Grouping: Divide mice into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.

  • Compound Administration: Administer the compounds orally one hour before the carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Visualizing Potential Mechanisms and Workflows

To guide future investigations, the following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

G cluster_extracellular Extracellular cluster_cell Cellular Response 3-PPA This compound Receptor Membrane Receptor 3-PPA->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Effect Cellular Effect (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Effect caption Hypothetical Signaling Pathway for this compound

Caption: Hypothetical Signaling Pathway for this compound.

G Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Cytotoxicity, Target-based assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics & Toxicity In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Disease Models) In_Vivo_PK->In_Vivo_Efficacy Mechanism Mechanism of Action Studies In_Vivo_Efficacy->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization caption Drug Discovery Workflow for this compound

Caption: Drug Discovery Workflow for this compound.

comparing the metabolic fate of 3-phenylhexanoic acid to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of xenobiotics is a cornerstone of drug discovery and development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety. This guide provides a comparative analysis of the predicted metabolic fate of 3-phenylhexanoic acid against structurally similar compounds, supported by established metabolic principles and experimental data from related molecules.

While direct experimental data on the metabolism of this compound in mammalian systems is limited in publicly available literature, we can predict its metabolic pathway based on the well-documented metabolism of other phenylalkanoic acids. The primary route of metabolism for fatty acids and their analogs is β-oxidation. Additionally, the presence of an aromatic ring introduces the possibility of cytochrome P450 (CYP450)-mediated oxidation.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is likely to proceed through two main pathways:

  • β-Oxidation: The aliphatic side chain of this compound is a substrate for the mitochondrial β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. For this compound, this would lead to the formation of 3-phenylbutyric acid, followed by phenylacetic acid. Phenylacetic acid can then be conjugated with glutamine or glycine for excretion.[1]

  • Cytochrome P450-Mediated Oxidation: The phenyl group of the molecule can be hydroxylated by CYP450 enzymes, primarily in the liver.[2][3] This hydroxylation can occur at various positions on the aromatic ring (ortho, meta, para), leading to the formation of different hydroxylated metabolites. These metabolites can then undergo further conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their elimination from the body.[4]

Comparison with Similar Compounds

The metabolic fate of this compound can be compared to other phenylalkanoic acids with varying side-chain lengths and phenyl group positions.

CompoundPrimary Metabolic Pathway(s)Key MetabolitesReferences
This compound (Predicted) β-Oxidation, CYP450 Hydroxylation3-Phenylbutyric acid, Phenylacetic acid, Hydroxylated derivatives-
4-Phenylbutyric Acid β-OxidationPhenylacetic acid, Phenylacetylglutamine[5][6]
3-Phenylpropionic Acid β-Oxidation, Glycine ConjugationPhenylpropionylglycine, Cinnamoylglycine, Hippuric acid[1][7]
5-Phenylvaleric Acid β-Oxidation3-Phenylpropionic acid, Benzoic acid (via gut microbiota)[8][9]

Table 1: Comparison of the Metabolic Fates of Phenylalkanoic Acids.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the metabolic fate of compounds like this compound.

In Vitro Metabolism using Liver Microsomes

This assay is used to identify phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation) metabolites and to determine the metabolic stability of a compound.[4][10]

Materials:

  • Pooled human or rat liver microsomes

  • Test compound (this compound or similar)

  • NADPH regenerating system (for phase I reactions)

  • UDPGA (for glucuronidation reactions)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • To initiate the reaction, add the NADPH regenerating system (and UDPGA if studying phase II metabolism).

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Study in Rodents

This type of study provides a comprehensive picture of the ADME of a compound in a living organism.

Materials:

  • Test compound

  • Rodents (e.g., Sprague-Dawley rats)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation (e.g., LC-MS/MS, GC-MS) for sample analysis

Procedure:

  • Administer the test compound to the rodents, typically via oral gavage or intravenous injection.

  • House the animals in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).

  • Collect blood samples at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

  • Process the collected urine, feces, and plasma samples. This may involve extraction, concentration, and derivatization steps.

  • Analyze the processed samples using appropriate analytical techniques to identify and quantify the parent compound and its metabolites.

Visualizations

The following diagrams illustrate the predicted metabolic pathway of this compound and a typical experimental workflow for in vitro metabolism studies.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 3-Phenylbutyric Acid 3-Phenylbutyric Acid This compound->3-Phenylbutyric Acid β-Oxidation Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 Oxidation Phenylacetic Acid Phenylacetic Acid 3-Phenylbutyric Acid->Phenylacetic Acid β-Oxidation Conjugated Phenylacetic Acid Conjugated Phenylacetic Acid Phenylacetic Acid->Conjugated Phenylacetic Acid Conjugation (Glutamine/Glycine) Conjugated Hydroxylated Metabolites Conjugated Hydroxylated Metabolites Hydroxylated Metabolites->Conjugated Hydroxylated Metabolites Conjugation (Glucuronidation/Sulfation) Excretion Excretion Conjugated Phenylacetic Acid->Excretion Conjugated Hydroxylated Metabolites->Excretion

Caption: Predicted metabolic pathway of this compound.

In Vitro Metabolism Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add Test Compound, Liver Microsomes, Cofactors Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Time Points Sample Processing Sample Processing Reaction Quenching->Sample Processing Add Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Centrifuge and Collect Supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro metabolism studies.

References

Validating 3-Phenylhexanoic Acid as a Novel Research Tool in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel bioactive small molecules is a cornerstone of advancing our understanding of disease pathology and developing new therapeutic interventions. 3-Phenylhexanoic acid, a short-chain fatty acid derivative, has emerged as a potential research tool due to its structural similarity to known modulators of key cellular processes. This guide provides a comparative analysis of this compound with established research compounds, offering a framework for its validation in specific disease models.

Introduction to Phenyl-Substituted Fatty Acids in Research

Phenyl-substituted fatty acids, such as 4-phenylbutyric acid (PBA), are a class of compounds that have garnered significant interest in the scientific community. PBA, a derivative of the short-chain fatty acid butyrate, is an FDA-approved drug for urea cycle disorders.[1][2] Its utility in research extends far beyond this indication, with studies demonstrating its role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1] These activities give it broad potential in models of metabolic diseases, neurodegenerative disorders, and cancer.

Short-chain fatty acids (SCFAs) in general, which are produced by gut microbial fermentation of dietary fiber, are recognized as crucial signaling molecules that influence host metabolism and immune responses.[3][4][5] They primarily exert their effects through the activation of G protein-coupled receptors (GPCRs) and the inhibition of HDACs.[3][4] Given that this compound shares structural motifs with both PBA and other SCFAs, it is hypothesized to possess similar biological activities.

Comparative Analysis of this compound and Alternatives

To validate the use of this compound, a direct comparison with well-characterized alternatives is essential. The following table summarizes the known properties and activities of 4-phenylbutyric acid and sodium butyrate, and presents the proposed, yet-to-be-validated, characteristics of this compound.

Feature4-Phenylbutyric Acid (PBA)Sodium ButyrateThis compound (Proposed)
Primary Mechanism(s) Histone Deacetylase (HDAC) inhibitor, Chemical chaperoneHistone Deacetylase (HDAC) inhibitor, GPCR agonist (GPR41, GPR43)Putative HDAC inhibitor, Potential GPCR agonist
Established Disease Models Urea Cycle Disorders, Cystic Fibrosis, Neurodegenerative diseases, Metabolic SyndromeInflammatory Bowel Disease, Colorectal Cancer, Metabolic SyndromeProposed for Metabolic Syndrome, Non-alcoholic Fatty Liver Disease (NAFLD), and certain cancers
Reported IC50 for HDAC Inhibition ~0.5 - 2.5 mM (cell-dependent)~0.1 - 1 mM (cell-dependent)To be determined
GPCR Activation (EC50) Not a primary mechanismGPR41: ~10-50 µM, GPR43: ~50-100 µMTo be determined
In Vivo Efficacy (Example) Improves insulin sensitivity in diet-induced obese mice at 100-200 mg/kg/dayAttenuates colitis in mice at 5 g/kg dietTo be determined

Proposed Signaling Pathway for this compound

Based on the known mechanisms of related compounds, this compound is postulated to influence cellular metabolism and gene expression through the inhibition of histone deacetylases. This would lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of genes involved in metabolic pathways, cell cycle regulation, and inflammation.

G cluster_0 This compound This compound HDAC HDAC This compound->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Metabolic & Anti-proliferative Effects Metabolic & Anti-proliferative Effects Gene Transcription->Metabolic & Anti-proliferative Effects

Caption: Proposed mechanism of this compound via HDAC inhibition.

Experimental Protocols for Validation

To substantiate the utility of this compound as a research tool, a series of validation experiments are proposed.

1. In Vitro HDAC Inhibition Assay

  • Objective: To determine if this compound directly inhibits histone deacetylase activity and to establish its potency (IC50).

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric HDAC activity assay kit.

    • Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) with a fluorescently labeled acetylated peptide substrate.

    • Add varying concentrations of this compound, 4-phenylbutyric acid (as a positive control), and a vehicle control.

    • Measure the fluorescence or absorbance to quantify the rate of deacetylation.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with HDACs in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 for metabolic studies, HCT116 for cancer research).

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using antibodies against specific HDACs.

    • A shift in the melting temperature of an HDAC in the presence of this compound indicates direct binding.

3. In Vivo Efficacy in a Diet-Induced Obesity Model

  • Objective: To assess the in vivo efficacy of this compound in a disease model relevant to metabolic syndrome.

  • Methodology:

    • Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks.

    • Treat a cohort of mice with this compound (e.g., via oral gavage or in drinking water) at various doses. Include a vehicle control group and a positive control group treated with 4-phenylbutyric acid.

    • Monitor body weight, food intake, and fasting blood glucose levels throughout the study.

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

    • At the end of the study, collect tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for markers of inflammation and gluconeogenesis).

Experimental Workflow

The following diagram illustrates the proposed workflow for validating this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Model cluster_2 Outcome HDAC Assay HDAC Assay Cellular Assays Cellular Assays HDAC Assay->Cellular Assays Target Engagement (CETSA) Target Engagement (CETSA) Cellular Assays->Target Engagement (CETSA) Diet-Induced Obesity Diet-Induced Obesity Target Engagement (CETSA)->Diet-Induced Obesity Treatment Treatment Diet-Induced Obesity->Treatment Phenotypic Analysis Phenotypic Analysis Treatment->Phenotypic Analysis Validation as Research Tool Validation as Research Tool Phenotypic Analysis->Validation as Research Tool

Caption: Experimental workflow for validating this compound.

Conclusion

While direct experimental data on this compound is currently limited, its structural similarity to well-characterized compounds like 4-phenylbutyric acid and other short-chain fatty acids provides a strong rationale for its investigation as a novel research tool. The proposed experimental framework offers a clear path to validating its mechanism of action and its efficacy in relevant disease models. Should the hypotheses presented in this guide be confirmed, this compound could become a valuable addition to the armamentarium of researchers in the fields of metabolism, oncology, and beyond.

References

Safety Operating Guide

Navigating the Disposal of 3-Phenylhexanoic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Principles

Before initiating any disposal protocol, it is imperative to handle 3-Phenylhexanoic acid with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key hazard and safety information extrapolated from safety data sheets for similar phenyl-substituted carboxylic acids and hexanoic acid. This data should be used as a guide for assessing the potential hazards of this compound.

ParameterValue/InformationSource/Compound Analogy
GHS Hazard Statements Causes severe skin burns and eye damage. Harmful to aquatic life.Hexanoic Acid[1]
Precautionary Statements P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.Hexanoic Acid[1]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.General for carboxylic acids
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.Hexanoic Acid[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.Hexanoic Acid[1]

Experimental Disposal Protocols

The primary methods for the disposal of this compound involve neutralization or direct disposal by a licensed waste management company. The appropriate method depends on the quantity and concentration of the waste.

Method 1: Neutralization (for small quantities)

For small quantities of dilute aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity.

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate beakers and secondary containment

Procedure:

  • Place the beaker containing the this compound solution in a larger secondary container (e.g., a plastic tub) in a fume hood.

  • Begin stirring the solution gently with a magnetic stir bar.

  • Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) dropwise. Be cautious as the reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate).

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office before drain disposal.

Method 2: Direct Disposal (for concentrated or large quantities)

For larger volumes, concentrated this compound, or when in doubt, direct disposal via a certified hazardous waste contractor is the recommended and safest option.

Procedure:

  • Carefully transfer the this compound waste into a designated, properly labeled, and sealed waste container. The container should be compatible with organic acids.

  • The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Corrosive, Organic Acid).

  • Store the waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess Assess Quantity and Concentration start->assess small_quant Small Quantity / Dilute Solution? assess->small_quant neutralize Neutralize with Base (e.g., NaHCO3) to pH 6-8 small_quant->neutralize Yes large_quant Large Quantity / Concentrated small_quant->large_quant No check_local Check Local Regulations for Drain Disposal neutralize->check_local drain_disposal Dispose Down Drain with Copious Water check_local->drain_disposal Permitted package Package in Labeled, Sealed Waste Container check_local->package Not Permitted end End: Proper Disposal drain_disposal->end large_quant->package contact_ehs Contact EHS for Professional Disposal package->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Essential Safety and Logistical Information for Handling 3-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Phenylhexanoic acid (CAS No. 5354-04-1) was found during the literature search. The following safety and handling information is based on the available data for its isomer, 6-Phenylhexanoic acid, and general safety protocols for phenyl-substituted carboxylic acids. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure laboratory safety.

Hazard Identification and Classification

Based on data for the isomeric 6-Phenylhexanoic acid, this compound is anticipated to have the following hazard classifications.[1][2]

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Signal Word: Warning[1]

Hazard Statements: [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2][3]

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified from its isomer.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][3]Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat.Follow local and national regulations.[1]
Respiratory Vapor respirator if working in a poorly ventilated area or if mists are generated.[1]Follow local and national regulations.[1]
Body Protective clothing. Protective boots, if the situation requires.[1]To be determined by the specific laboratory risk assessment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, don the appropriate PPE as outlined in the table above.

3. Chemical Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe in vapors or mists.[2]

  • Wash hands and face thoroughly after handling.[1]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the container locked up or in an area accessible only to authorized personnel.[4]

5. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, silica gel, acid binder).[2][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][3]

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]

2. Container Management:

  • Leave the chemical in its original container if possible. Do not mix with other waste.[4]

  • Handle uncleaned, empty containers as you would the product itself.[4]

3. Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant.[2][3]

  • Do not empty into drains.[3]

4. Neutralization (for dilute aqueous solutions, if permissible by local regulations):

  • Caution: This should only be performed by trained personnel and in accordance with institutional and local guidelines.

  • Slowly add the acidic solution to a larger volume of a basic solution (e.g., sodium bicarbonate or sodium hydroxide in water), with stirring and cooling.

  • Monitor the pH until it is in the neutral range (typically 6-8).

  • The neutralized solution may be suitable for drain disposal, followed by flushing with a large excess of water, if permitted by local regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the handling and disposal procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don handle_chem Handle Chemical handle_don->handle_chem handle_store Store Appropriately handle_chem->handle_store cleanup_doff Doff PPE handle_store->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash cleanup_dispose Dispose of Waste cleanup_wash->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Disposal_Plan start Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize hazardous Hazardous Waste characterize->hazardous Is Hazardous? Yes non_hazardous Non-Hazardous Waste characterize->non_hazardous Is Hazardous? No collect Collect in Labeled, Compatible Container hazardous->collect neutralize Neutralize (if permissible) non_hazardous->neutralize approved_disposal Dispose via Approved Waste Management Facility collect->approved_disposal drain_disposal Drain Disposal (with copious water) neutralize->drain_disposal

Caption: Decision tree for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.